molecular formula C10H11FO B1266102 4'-Fluorobutyrophenone CAS No. 582-83-2

4'-Fluorobutyrophenone

Cat. No.: B1266102
CAS No.: 582-83-2
M. Wt: 166.19 g/mol
InChI Key: QHDXPJMOWRLLRV-UHFFFAOYSA-N
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Description

4'-Fluorobutyrophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDXPJMOWRLLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206947
Record name 4'-Fluorobutyrophenone
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Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-83-2
Record name 1-(4-Fluorophenyl)-1-butanone
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Record name 4'-Fluorobutyrophenone
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Record name 4'-Fluorobutyrophenone
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Record name 4'-fluorobutyrophenone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Fluorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4'-Fluorobutyrophenone, a key chemical intermediate, utilizing the Friedel-Crafts acylation reaction. This guide details the underlying mechanism, experimental protocols, and relevant quantitative data, and contextualizes the synthesis within pharmaceutical development.

Introduction: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation, first discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1] This electrophilic aromatic substitution reaction is widely employed to synthesize aryl ketones, which are valuable precursors in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.[2]

The reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantages of avoiding carbocation rearrangements and polysubstitution, as the resulting ketone product is deactivated towards further substitution.[3]

This guide focuses on the specific application of this reaction to produce this compound. This compound and its derivatives are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of butyrophenone antipsychotics like Haloperidol and Melperone.[4]

The Core Mechanism of Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The process is initiated by the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion.

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (e.g., butyryl chloride), polarizing the carbon-halogen bond. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the active electrophile.[2]

  • Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (fluorobenzene) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This action restores the aromaticity of the ring, yielding the final aryl ketone product (this compound).[1] The AlCl₃ catalyst is regenerated in this step, although it remains complexed to the product ketone, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.[1]

G cluster_start Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_end Step 3: Deprotonation & Product Formation r1 Butyryl Chloride intermediate1 [Butyryl Chloride]-[AlCl₃] Complex r1->intermediate1 Coordination r2 AlCl₃ (Lewis Acid) r2->intermediate1 intermediate2 Acylium Ion (Electrophile) + AlCl₄⁻ intermediate1->intermediate2 Dissociation intermediate3 Sigma Complex (Arenium Ion) intermediate2->intermediate3 Nucleophilic Attack r3 Fluorobenzene r3->intermediate3 p1 This compound intermediate3->p1 Deprotonation intermediate4 AlCl₄⁻ intermediate4->p1 p2 HCl + AlCl₃

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

The following section outlines a representative experimental procedure for the synthesis of butyrophenone derivatives via Friedel-Crafts acylation. This protocol is adapted from established methods for the synthesis of the structurally analogous 4-Chloro-4'-fluorobutyrophenone and should be optimized for specific laboratory conditions.[5][6]

Materials and Reagents:

  • Fluorobenzene

  • Butyryl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A clean, dry round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas) is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: The suspension is cooled in an ice-water bath to 0-5°C.

  • Reactant Addition: A solution of fluorobenzene and butyryl chloride in dichloromethane is prepared. This solution is added dropwise to the cooled, stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours.[5][6]

  • Workup - Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G start Start: Assemble Dry Glassware under Inert Atmosphere charge Charge Flask with AlCl₃ and CH₂Cl₂ start->charge cool Cool Suspension to 0-5°C charge->cool add Dropwise Addition of Fluorobenzene & Butyryl Chloride in CH₂Cl₂ cool->add react Stir at Room Temperature (2-4 hours) add->react quench Pour Reaction Mixture into Ice / Conc. HCl react->quench extract Separate Organic Layer & Extract Aqueous Layer quench->extract wash Wash Combined Organic Layers (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ & Filter wash->dry evap Remove Solvent via Rotary Evaporation dry->evap purify Purify Crude Product (Vacuum Distillation) evap->purify end End: Pure this compound purify->end

Caption: Experimental Workflow for Friedel-Crafts Synthesis.

Quantitative Data and Characterization

The following tables summarize representative quantitative data for Friedel-Crafts acylation of fluorobenzene. The data presented is for the synthesis of the closely related 4-Chloro-4'-fluorobutyrophenone, which is expected to have similar reaction parameters and yield to the target compound.[5][6]

Table 1: Representative Reaction Conditions and Yield

Parameter Value / Description Reference
Aromatic Substrate Fluorobenzene [6]
Acylating Agent 4-Chlorobutyryl Chloride [6]
Catalyst Anhydrous Aluminum Chloride (AlCl₃) [5][6]
Stoichiometry (FB:AcylCl) 1 : 1.05 [6]
Solvent Dichloromethane (CH₂Cl₂) [5][6]
Temperature 0-5°C (addition), then 20°C / Room Temp. [5][6]
Reaction Time 4 hours [5]

| Yield | 86.9% - 90% |[5][6] |

Table 2: Representative Spectroscopic Data for Product Characterization Note: Data shown is for 4-Chloro-4'-fluorobutyrophenone (MW: 200.64 g/mol ). Spectroscopic data for this compound (MW: 166.19 g/mol ) is available in spectral databases.[7]

AnalysisDataReference
¹H NMR (CDCl₃)δ 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (quint, 2H, -CH₂CH₂CH₂-)[4][5]
¹³C NMR (CDCl₃)δ 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, Ar-C), 130.6 (d, J=9.3 Hz, Ar-CH), 115.9 (d, J=22.2 Hz, Ar-CH), 44.6 (-CH₂Cl), 35.2 (-COCH₂-), 26.7 (-CH₂CH₂CH₂-)[4][5]
GC-MS (m/z)200 (M+), 164, 138, 123 (base peak), 107[4][5]

Application in Drug Development

The butyrophenone moiety is a classic pharmacophore found in a range of neuroleptic (antipsychotic) drugs. This compound and its halogenated analogues serve as crucial intermediates for accessing these complex molecular architectures. The synthesis of these intermediates via Friedel-Crafts acylation is often a key initial step in the overall synthetic route to the final API. For instance, 4-Chloro-4'-fluorobutyrophenone is a direct precursor to widely used antipsychotics such as Haloperidol, Melperone, and Droperidol.[4]

G cluster_precursors Commodity Chemicals cluster_synthesis Core Synthesis cluster_intermediate Key Intermediate cluster_api Pharmaceutical Application fb Fluorobenzene fca Friedel-Crafts Acylation fb->fca bc Butyryl Chloride / Anhydride bc->fca inter This compound Scaffold fca->inter fs Multi-Step Functionalization (e.g., Amination) inter->fs api Active Pharmaceutical Ingredients (e.g., Butyrophenone Antipsychotics) fs->api

Caption: Synthetic Pathway from Precursors to APIs.

References

Spectroscopic Profile of 4'-Fluorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Fluorobutyrophenone (CAS No. 582-83-2), also known as 1-(4-fluorophenyl)butan-1-one. The information is compiled from publicly available databases and is intended to support research and development activities. This document presents available mass spectrometry data and provides an analytical estimation for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on analogous compounds, in the absence of readily available experimental spectra in the public domain.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification.

Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several major fragment ions. The data is summarized in the table below.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
166~7[M]⁺ (Molecular Ion)
123 100 [C₇H₄FO]⁺ (Base Peak)
95~37[C₆H₄F]⁺
75~13[C₆H₃]⁺

Table 1: Key Mass Spectrometry data for this compound. Data sourced from PubChem.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum for this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, which is typically operated in electron ionization (EI) mode at 70 eV.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole analyzer).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.00dd2HAromatic protons ortho to C=O
~7.15t2HAromatic protons meta to C=O
~2.95t2H-CH₂- adjacent to C=O
~1.75sextet2H-CH₂-
~1.00t3H-CH₃

Table 2: Predicted ¹H NMR chemical shifts for this compound. These are estimated values.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~198.5C=O
~165.8 (d, ¹JCF ≈ 255 Hz)C-F
~133.0 (d)Quaternary aromatic C
~130.5 (d, ³JCF ≈ 9 Hz)Aromatic CH ortho to C=O
~115.7 (d, ²JCF ≈ 22 Hz)Aromatic CH meta to C=O
~38.5-CH₂- adjacent to C=O
~17.5-CH₂-
~13.8-CH₃

Table 3: Predicted ¹³C NMR chemical shifts for this compound. These are estimated values.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled mode is standard for ¹³C NMR to produce a spectrum of singlets.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for this compound is noted as being available from SpectraBase, obtained using a KBr wafer technique.[1] However, a detailed peak list is not provided in the readily accessible search results. The following table presents an estimated list of characteristic absorption bands based on the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3070-3030MediumC-H stretchAromatic
~2960-2870MediumC-H stretchAliphatic (CH₃, CH₂)
~1685 Strong C=O stretch Aryl Ketone
~1600, ~1500Medium-StrongC=C stretchAromatic Ring
~1230StrongC-F stretchAryl-F
~840StrongC-H bend1,4-disubstituted benzene

Table 4: Predicted characteristic IR absorption bands for this compound. These are estimated values.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Wafer): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Background Spectrum: An empty sample compartment is used to run a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The KBr pellet is placed in a sample holder in the FTIR spectrometer's beam path. The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec FTIR_Spec FTIR Spectrometer Prep_IR->FTIR_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS_Spec->MS_Data IR_Data IR Spectrum (Wavenumbers, Functional Groups) FTIR_Spec->IR_Data Structure Structure Elucidation & Identity Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

Physical and chemical properties of 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Fluorobutyrophenone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential pharmacological relevance of this compound (CAS No. 582-83-2). The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known as 1-(4-fluorophenyl)butan-1-one, is a halogenated aromatic ketone.[1] Its core properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁FO[2]
Molecular Weight 166.20 g/mol [2]
CAS Number 582-83-2[2]
Appearance Expected to be a solid at room temperature[1]
Melting Point 38 °C[1]
Boiling Point 102 °C[1]
Density ~1.05 g/cm³ (predicted)
Solubility Insoluble in water
Synonyms 1-(4-fluorophenyl)butan-1-one, p-Fluorobutyrophenone[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5][6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of butyryl chloride in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • After the addition is complete, add fluorobenzene dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

  • Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Fluorobenzene D Friedel-Crafts Acylation in Dichloromethane A->D B Butyryl Chloride B->D C Aluminum Chloride C->D E Quench with HCl/Ice D->E Reaction Mixture F Liquid-Liquid Extraction E->F G Wash with NaHCO3/Brine F->G H Dry and Concentrate G->H I Vacuum Distillation or Column Chromatography H->I Crude Product J Pure this compound I->J

Figure 1. Synthetic workflow for this compound.

Spectral Properties and Analysis

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While specific experimental spectra are proprietary or not publicly detailed, the expected characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to C=O)7.9 - 8.1Triplet of doublets
Aromatic (ortho to F)7.1 - 7.3Triplet of doublets
-CH₂- (adjacent to C=O)~2.9Triplet
-CH₂- (middle of chain)~1.7Sextet
-CH₃ (terminal)~1.0Triplet

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling.

CarbonExpected Chemical Shift (δ, ppm)
C=O~200
Aromatic (C-F)~165 (doublet)
Aromatic (C-C=O)~133
Aromatic (ortho to C=O)~131 (doublet)
Aromatic (ortho to F)~115 (doublet)
-CH₂- (adjacent to C=O)~38
-CH₂- (middle of chain)~18
-CH₃ (terminal)~14

General NMR Experimental Protocol:

  • Dissolve a 5-10 mg sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ketone)1700 - 1680Strong
C=C stretch (aromatic)1600 - 1450Medium
C-F stretch1250 - 1100Strong

General FT-IR Experimental Protocol (ATR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak and characteristic fragment ions.

m/zProposed Fragment Ion
166[M]⁺ (Molecular ion)
123[C₇H₄FO]⁺ (loss of propyl group)
95[C₆H₄F]⁺ (loss of butyryl group)

General MS Experimental Protocol (GC-MS):

  • Dissolve a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The compound is separated on the GC column and then introduced into the ion source of the MS.

  • The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Pharmacological Context and Potential Biological Activity

This compound is a known human metabolite of the antipsychotic drug bromperidol.[2][7][8] Butyrophenones as a chemical class are well-established as potent antagonists of the dopamine D2 receptor.[9][10][11][12] This is the primary mechanism of action for many antipsychotic drugs. Therefore, it is plausible that this compound retains some affinity for and activity at the dopamine D2 receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9][11] Antagonism of this receptor by a ligand like a butyrophenone blocks the downstream effects of dopamine.

Key Signaling Events Blocked by D2 Antagonism:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

  • β-Arrestin Pathway: D2 receptors also signal through β-arrestin-dependent pathways, which can be involved in receptor desensitization and internalization, as well as scaffolding of other signaling proteins.[9]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Dopamine Dopamine Dopamine->D2R Activates Butyrophenone This compound (Antagonist) Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Figure 2. Dopamine D2 receptor signaling pathway and antagonism.
Experimental Protocol: Competitive Radioligand Binding Assay

To determine the affinity of this compound for the dopamine D2 receptor, a competitive radioligand binding assay can be performed.[13][14][15][16][17]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • A radiolabeled D2 receptor antagonist with high affinity (e.g., [³H]-Spiperone).

  • Unlabeled this compound.

  • A known unlabeled D2 receptor antagonist for determining non-specific binding (e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl with cofactors).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, combine the D2 receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare D2 Receptor Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of This compound B->D C Prepare Radioligand ([³H]-Spiperone) C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate IC₅₀ and Ki G->H I Affinity Data H->I

Figure 3. Workflow for a competitive binding assay.

Safety and Handling

This compound is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the specific properties and biological activities of this compound.

References

4'-Fluorobutyrophenone: A Keystone Precursor in the Synthesis of Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobutyrophenone and its derivatives, particularly 4-chloro-4'-fluorobutyrophenone, represent a critical structural motif in the development of a significant class of antipsychotic medications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of this compound as a precursor to potent butyrophenone antipsychotics. Detailed experimental protocols for the synthesis of key antipsychotic agents, extensive quantitative data on their receptor binding affinities, and a thorough exploration of the underlying signaling pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

The butyrophenone class of antipsychotics, introduced in the mid-20th century, marked a significant advancement in the pharmacological management of psychosis, particularly schizophrenia.[1] These agents, while structurally distinct from the earlier phenothiazines, share a common mechanism of action centered on the antagonism of dopamine D2 receptors in the central nervous system.[2][3] A cornerstone in the synthesis of many of these potent neuroleptics is this compound and its halogenated intermediate, 4-chloro-4'-fluorobutyrophenone.[4][5][6] This guide delves into the technical details of utilizing this precursor for the synthesis of prominent antipsychotic drugs, their interaction with key neuroreceptors, and the subsequent intracellular signaling cascades they modulate.

Physicochemical Properties of this compound and its Chloro-derivative

A thorough understanding of the physicochemical properties of the precursor is essential for its effective use in synthesis. The properties of this compound and its key intermediate, 4-Chloro-4'-fluorobutyrophenone, are summarized below.

PropertyThis compound4-Chloro-4'-fluorobutyrophenone
CAS Number 582-83-2[7]3874-54-2[8]
Molecular Formula C₁₀H₁₁FO[7]C₁₀H₁₀ClFO[9]
Molecular Weight 166.19 g/mol [7]200.64 g/mol [9]
Appearance Not explicitly statedWhite to off-white solid or pale yellow to off-white liquid[2][9][10]
Melting Point Not explicitly stated5-6 °C[9]
Boiling Point Not explicitly stated122 °C at 0.7 mmHg[9]
Density 1.050 g/cm³ (Predicted)[10]1.22-1.23 g/mL at 25 °C[8][9][11]
Solubility Insoluble in water[10]Sparingly soluble in water (0.38 g/L at 20 °C), soluble in organic solvents like ethanol, ether, and chloroform[2][10]
Refractive Index Not explicitly statedn20/D 1.5255[8][11]

Synthesis of Butyrophenone Antipsychotics

The general synthetic route to butyrophenone antipsychotics involves the N-alkylation of a suitable piperidine-containing moiety with 4-chloro-4'-fluorobutyrophenone. This reaction is a cornerstone of the manufacturing process for this class of drugs.

Synthesis of the Precursor: 4-Chloro-4'-fluorobutyrophenone

The synthesis of 4-chloro-4'-fluorobutyrophenone is typically achieved through a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Experimental Protocol: Friedel-Crafts Acylation

  • To a solution of 4-chlorobutyryl chloride in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, add aluminum chloride (AlCl₃).

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Add fluorobenzene to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield 4-chloro-4'-fluorobutyrophenone, which can be further purified by recrystallization or column chromatography.[10]

Synthesis of Haloperidol

Haloperidol is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[12][13]

Experimental Protocol: Synthesis of Haloperidol

  • In a reactor, combine 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, potassium iodide, and water.

  • Stir the mixture and add potassium hydroxide.

  • After a brief stirring period, add 4-chloro-4'-fluorobutyrophenone enol ether (prepared from 4-chloro-4'-fluorobutyrophenone).[13]

  • Reflux the mixture for 3-5 hours.[13]

  • After cooling, the reaction mixture is acidified, and the precipitated haloperidol is isolated.

Synthesis of Trifluperidol

Trifluperidol synthesis involves the alkylation of 4-(3-(trifluoromethyl)phenyl)-4-piperidinol with 4-chloro-4'-fluorobutyrophenone.[11]

Experimental Protocol: Synthesis of Trifluperidol

  • The precursor, 4-(3-(trifluoromethyl)phenyl)-4-piperidinol, is prepared via a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group.[11]

  • The resulting 4-(3-(trifluoromethyl)phenyl)-4-piperidinol is then alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield trifluperidol.[11]

Synthesis of Benperidol

Benperidol is synthesized through the reaction of 1-(4-piperidyl)-2-benzimidazolinone with 4-chloro-4'-fluorobutyrophenone.

Experimental Protocol: Synthesis of Benperidol

While a highly detailed public-domain protocol is scarce, the synthesis follows the general principle of N-alkylation.

  • 1-(4-piperidyl)-2-benzimidazolinone is dissolved in a suitable organic solvent.

  • A base, such as potassium carbonate, is added to the mixture.

  • 4-chloro-4'-fluorobutyrophenone is added, and the reaction mixture is heated under reflux.

  • After the reaction is complete, the product is isolated and purified.

Synthesis of Droperidol

Droperidol is synthesized by the alkylation of 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone with 4-chloro-4'-fluorobutyrophenone.[14]

Experimental Protocol: Synthesis of Droperidol

  • The synthesis begins with the reaction of 1-benzyl-3-carbethoxy-4-piperidone with o-phenylenediamine to form a 1,5-benzodiazepine, which then rearranges.[14]

  • Debenzylation of the resulting product yields 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.[14]

  • This intermediate is subsequently alkylated with 4-chloro-4'-fluorobutyrophenone to produce droperidol.[14]

Receptor Binding Affinity of Butyrophenone Antipsychotics

The therapeutic efficacy and side-effect profiles of butyrophenone antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity.[15]

DrugDopamine D₂ (Ki, nM)Dopamine D₃ (Ki, nM)Dopamine D₄ (Ki, nM)Serotonin 5-HT₂A (Ki, nM)Serotonin 5-HT₂C (Ki, nM)
Haloperidol 0.89 - 2.2[16][17]4.6[17]10[17]120[17]4700[17]
Benperidol 0.027 - 2.0[18]~0.5 - 5.0[18]~1.0 - 20.0[18]High Affinity (Specific Ki not consistently reported)Moderate Affinity (Specific Ki not consistently reported)
Trifluperidol ~1.0[19]Data Not Widely ReportedData Not Widely ReportedHigh Affinity (Specific Ki not consistently reported)Data Not Widely Reported
Droperidol High Affinity (Specific Ki not consistently reported)Data Not Widely ReportedData Not Widely ReportedHigh Affinity (Specific Ki not consistently reported)Data Not Widely Reported
Spiperone ~0.057 (D₂)[20]~0.125 (D₃)[20]High AffinityHigh AffinityHigh Affinity

Note: Ki values can vary between studies due to different experimental conditions.

Signaling Pathways

The antipsychotic effects of butyrophenones are mediated through their interaction with dopamine and serotonin receptor signaling pathways. As antagonists, they block the downstream signaling cascades normally initiated by the binding of the endogenous neurotransmitters.

Dopamine D₂ Receptor Signaling Pathway

Butyrophenones are potent antagonists of the D₂ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi).

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Butyrophenone Butyrophenone Antipsychotic Butyrophenone->D2R G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates HT2A_Signaling_Pathway cluster_membrane Cell Membrane Serotonin Serotonin (5-HT) HT2AR 5-HT₂A Receptor Serotonin->HT2AR Butyrophenone Butyrophenone Antipsychotic Butyrophenone->HT2AR Gq_protein Gαq/βγ HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

References

A Technical Guide to the Role of 4'-Fluorobutyrophenone in the Synthesis of Haloperidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of the pivotal role of 4'-fluorobutyrophenone and its derivatives in the chemical synthesis of haloperidol, a cornerstone antipsychotic medication. Haloperidol, a butyrophenone derivative, is widely used in the treatment of schizophrenia and other psychotic disorders.[1] Its synthesis is a well-established process in pharmaceutical chemistry, critically relying on the precise construction of its molecular framework from key intermediates.

This document details the primary synthetic pathways, presents relevant quantitative data in a structured format, outlines detailed experimental protocols from cited literature, and provides visual diagrams to illustrate the chemical transformations and workflows involved.

The Core Intermediate: 4-Chloro-4'-fluorobutyrophenone

The synthesis of haloperidol fundamentally involves the alkylation of a piperidine derivative with a butyrophenone moiety.[2][3] The key starting material for this process is 4-chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2).[4][5] This compound provides the essential 4-fluorophenylbutan-1-one backbone of the final haloperidol molecule.[6] 4-Chloro-4'-fluorobutyrophenone serves as an intermediate in the production of numerous antipsychotic drugs, including but not limited to haloperidol, benperidol, droperidol, and melperone.[4][5]

The physical and chemical properties of this critical intermediate are summarized below.

PropertyValueReference
CAS Number 3874-54-2[4][7]
Molecular Formula C₁₀H₁₀ClFO[4][7]
Molecular Weight 200.64 g/mol [4][7]
Appearance Slightly yellow-greenish clear oil/light yellow liquid[4][8]
Melting Point 5-6 °C[4]
Boiling Point 130-132 °C at 0.975 mmHg[4][8]
Density 1.22 g/mL at 25 °C[4][8]
Refractive Index n20/D 1.5255[4][8]
Water Solubility 0.38 g/L at 20 °C[4][8]

The Synthetic Pathway to Haloperidol

The most common and industrially significant synthesis of haloperidol is a two-step process:

  • Friedel-Crafts Acylation: The synthesis of the key intermediate, 4-chloro-4'-fluorobutyrophenone.

  • Nucleophilic Substitution (Alkylation): The condensation of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine to form haloperidol.

This intermediate is prepared via a Friedel-Crafts acylation reaction. Fluorobenzene is acylated using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[9]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction Chlorobutyryl 4-Chlorobutyryl Chloride Chlorobutyryl->Reaction AlCl3 Anhydrous AlCl₃ AlCl3->Reaction in Dichloromethane Product 4-Chloro-4'-fluorobutyrophenone Reaction->Product

Diagram 1: Synthesis of 4-Chloro-4'-fluorobutyrophenone.

The final step is a nucleophilic substitution reaction. The secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile, attacking the carbon atom bonded to chlorine in 4-chloro-4'-fluorobutyrophenone. This displaces the chloride ion and forms the final carbon-nitrogen bond, yielding haloperidol.[10]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Butyrophenone 4-Chloro-4'-fluorobutyrophenone Reaction Nucleophilic Substitution Butyrophenone->Reaction Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Reaction Base Base (e.g., KOH) Base->Reaction Product Haloperidol Reaction->Product

Diagram 2: Final condensation step to synthesize Haloperidol.

Experimental Protocols & Data

The following sections provide detailed methodologies derived from patent literature, offering a reproducible guide for the key synthetic steps.

This protocol is adapted from patent CN112538042A and describes a high-yield synthesis of the key intermediate.[9]

Methodology:

  • A solution of 4-chlorobutyryl chloride and dichloromethane is prepared.

  • This mixture is added dropwise to a solution of fluorobenzene in dichloromethane containing anhydrous aluminum chloride.

  • The reaction is conducted at 20°C for 4 hours.

  • Following the reaction, the mixture is quenched by transferring it into ice water with stirring.

  • The layers are separated, and the organic phase is collected.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated (at 50°C) to yield the final product.

Quantitative Data:

ParameterValueReference
Yield 90%[9]
Purity 99%[9]

To achieve higher purity and yield, an alternative pathway involving an enol ether intermediate has been developed, as described in patent CA1129424A.[10] This method avoids direct coupling, which can lead to impurities.[10]

Part A: Preparation of γ-chloro-4-fluorobutyrophenone enol ether

  • In a 50-gallon glass-lined reactor, charge 30 kg of γ-chloro-4-fluorobutyrophenone, 45 liters of trimethyl orthoformate, 12.5 liters of methanol, and 200 mL of concentrated sulfuric acid.

  • Cover the mixture with a nitrogen atmosphere and heat to reflux for 2 hours with stirring.

  • After reflux, distill off the excess trimethyl orthoformate and methanol under reduced pressure to obtain the enol ether intermediate.

Part B: Preparation of Haloperidol

  • In a 40-gallon stainless steel reactor, charge 6 kg of 4-p-chlorophenyl-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water under a nitrogen atmosphere.

  • Stir the mixture, warm slightly, and add 3.50 kg of potassium hydroxide.

  • After stirring for 5 minutes, add 5.95 kg of the γ-chloro-4-fluorobutyrophenone enol ether from Part A.

  • Gently reflux the mixture for 3-5 hours.

  • Cool the mixture and add 63 liters of toluene. Stir for 5 minutes and separate the layers.

  • To the toluene layer, add 6.4 liters of methanol.

  • While stirring vigorously, add 2.5 liters of concentrated hydrochloric acid to precipitate haloperidol hydrochloride.

  • Cool and filter the precipitate. The residue is purified through a series of washes and slurries with acetone:toluene:methanol and acetone:methanol mixtures.

  • For final purification, dissolve the solid in 80 liters of methanol, heat to reflux, and filter. Add 160 liters of water containing 800 mL of concentrated hydrochloric acid and reflux.

  • Cool the mixture and add 15 liters of 0.88 ammonia solution to convert the hydrochloride salt to the free base.

  • Reflux the slurry for 1.5 hours, cool, filter, wash the residue with a water:methanol mixture, and dry at 60-75°C to a constant weight.

Quantitative Data:

ParameterValueReference
Final Yield 7.1 kg (78% of theoretical)[10]

Overall Synthesis Workflow

The complete synthesis can be visualized as a sequential process flowing from basic starting materials to the final active pharmaceutical ingredient (API).

Diagram 3: Overall workflow for the synthesis of Haloperidol.

Conclusion

This compound, primarily in its 4-chloro derivative form, is an indispensable building block in the synthesis of haloperidol. The butyrophenone structure it provides is a key pharmacophore responsible for the drug's potent antipsychotic activity, primarily through the antagonism of dopamine D2 receptors.[1][11] The synthetic routes detailed herein, particularly the Friedel-Crafts acylation to form the key intermediate followed by nucleophilic substitution, represent a robust and scalable method for the industrial production of this vital medication. The development of alternative pathways, such as the enol ether method, demonstrates ongoing efforts to optimize yield and purity, ensuring the quality and efficacy of the final pharmaceutical product.

References

The Pivotal Role of the Fluorophenyl Group in Butyrophenone Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the fluorophenyl group within the butyrophenone scaffold, a chemical class of significant importance in medicinal chemistry, particularly in the development of antipsychotic drugs. The presence and position of the fluorine atom on the phenyl ring are critical determinants of the pharmacological and metabolic profiles of these compounds. This document provides a comprehensive overview of the metabolic fate, structure-activity relationships, and chemical reactivity of the fluorophenyl moiety, supported by experimental protocols and quantitative data to aid in drug design and development.

Metabolic Reactivity of the Fluorophenyl Group

The metabolic stability of a drug candidate is a crucial factor in its development. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] This inherent strength often imparts metabolic stability to the fluorophenyl group, protecting it from degradation by metabolic enzymes.[2] However, the fluorophenyl group in butyrophenones, exemplified by the widely studied antipsychotic haloperidol, is not metabolically inert.

Oxidative Metabolism

The primary route of metabolic attack on the fluorophenyl group, and indeed the entire butyrophenone molecule, is through oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. CYP3A4 is the major isoform responsible for the metabolism of haloperidol. While direct cleavage of the C-F bond is rare, oxidative metabolism of the aromatic ring can lead to defluorination.

Key Metabolic Pathways Involving the Butyrophenone Core:

  • Reduction of the Ketone: The carbonyl group of the butyrophenone side chain can be reduced to a secondary alcohol, forming a major metabolite.

  • Oxidative N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain.

  • Formation of Pyridinium Metabolites: Oxidation of the piperidine ring to a neurotoxic pyridinium species is a significant metabolic pathway for some butyrophenones like haloperidol.

While these pathways do not directly involve the fluorophenyl group, the overall electronic environment created by the fluorine atom can influence the rates and regioselectivity of these reactions.

Enzymatic Defluorination

Although the C-F bond is robust, enzymatic defluorination of fluoroaromatic compounds can occur.[3][4] This process is typically initiated by an oxidative attack on the aromatic ring, often catalyzed by metalloenzymes like cytochrome P450.[5][6] The resulting hydroxylated intermediate can then undergo spontaneous or enzyme-catalyzed elimination of fluoride. While specific studies on the enzymatic defluorination of butyrophenones are limited, the general mechanisms observed for other fluoroaromatic compounds provide a framework for investigation.

Structure-Activity Relationship (SAR)

The para-substitution of a fluorine atom on the phenyl ring of the butyrophenone moiety is a well-established requirement for potent antipsychotic activity. This is primarily attributed to the favorable interactions of the fluorophenyl group within the dopamine D2 receptor binding pocket.

Compound/AnalogModificationD2 Receptor Affinity (Ki, nM)Reference
Haloperidol4'-fluoro~1-2[7]
Analogs with other substituentsReplacement of 4'-fluoro with other groupsGenerally lower affinity[7]

Table 1: Influence of the 4'-Fluorophenyl Group on Dopamine D2 Receptor Affinity.

The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring and the adjacent carbonyl group, which can impact receptor binding. Furthermore, the small size of the fluorine atom allows it to be well-tolerated within the binding site.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the carbonyl group and the fluorine atom makes the fluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr), although under relatively harsh conditions. This reactivity is generally not a concern under physiological conditions but is relevant for the synthesis of butyrophenone analogs. The reaction typically proceeds via a Meisenheimer complex intermediate.[8]

Experimental Protocols

In Vitro Metabolism of Butyrophenones

This protocol outlines a general procedure for studying the metabolism of a fluorophenyl-containing butyrophenone using human liver microsomes.

Objective: To identify and quantify the metabolites formed from a test butyrophenone.

Materials:

  • Test butyrophenone

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, pre-incubate the test butyrophenone (e.g., at 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold ACN or methanol containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test butyrophenone for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test butyrophenone for the D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [³H]-Spiperone)

  • Test butyrophenone

  • Non-specific binding control (e.g., Haloperidol at a high concentration)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test butyrophenone at various concentrations, vehicle (for total binding), or the non-specific binding control.

  • Incubation: Add the cell membranes to initiate the binding reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., 4-fluorobenzaldehyde) synthesis Chemical Synthesis of Butyrophenone Analog start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification metabolism Metabolic Stability Assay (Liver Microsomes) purification->metabolism binding D2 Receptor Binding Assay purification->binding pk Pharmacokinetic Parameter Determination metabolism->pk functional Functional Assay (cAMP) binding->functional sar Structure-Activity Relationship (SAR) Analysis binding->sar functional->sar

Experimental Workflow for Butyrophenone Analog Development.

d2_signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R Blocks

Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

The fluorophenyl group is a cornerstone of the butyrophenone class of antipsychotics, imparting both metabolic stability and high affinity for the dopamine D2 receptor. While the C-F bond is exceptionally strong, the fluorophenyl moiety is not metabolically silent and can undergo oxidative metabolism. Understanding the interplay between the electronic properties of the fluorophenyl group and its metabolic fate and receptor interactions is crucial for the rational design of new butyrophenone derivatives with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the reactivity of this important chemical entity in drug discovery and development.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4'-Fluorobutyrophenone, a significant intermediate in the synthesis of various pharmaceutical compounds, particularly within the class of butyrophenone antipsychotics. This document details the key analytical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis, purification, and spectroscopic analyses are provided. Furthermore, this guide explores the pharmacological context of this compound, visualizing its presumed mechanism of action through the dopamine D2 receptor signaling pathway, which is a common target for butyrophenone-based therapeutics.

Introduction

This compound, with the chemical formula C₁₀H₁₁FO, is an aromatic ketone that serves as a crucial building block in organic synthesis. Its structural motif is central to a number of antipsychotic drugs which are known to exhibit their therapeutic effects through the antagonism of dopamine receptors in the central nervous system.[1][2] Notably, this compound is a known human metabolite of bromperidol.[3] A thorough understanding of its structural and chemical properties is therefore paramount for the development of novel therapeutics, quality control in pharmaceutical manufacturing, and for metabolic studies. This guide aims to consolidate the key analytical data and methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁FO[3]
Molecular Weight 166.19 g/mol [3]
IUPAC Name 1-(4-fluorophenyl)butan-1-one[3]
CAS Number 582-83-2[3]
Appearance White to amber to dark green clear liquid[4]

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit splitting patterns characteristic of a para-substituted benzene ring, with coupling to the fluorine atom. The aliphatic protons of the butyryl chain will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0dd2HAromatic (ortho to C=O)
~7.2t2HAromatic (ortho to F)
~2.9t2H-CH₂- (alpha to C=O)
~1.7sextet2H-CH₂-
~1.0t3H-CH₃

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The carbon atoms of the fluorinated benzene ring will exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling). The carbonyl carbon will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~200C=O
~165 (d, ¹JCF)C-F
~133 (d, ⁴JCF)C (ipso to C=O)
~131 (d, ³JCF)CH (ortho to C=O)
~115 (d, ²JCF)CH (ortho to F)
~38-CH₂- (alpha to C=O)
~18-CH₂-
~14-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the carbonyl group, aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-F bond.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch
~1685StrongC=O stretch (aryl ketone)
~1600, ~1500MediumAromatic C=C stretch
~1230StrongC-F stretch
~840StrongAromatic C-H bend (para-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
166Moderate[M]⁺
123High[M - C₃H₇]⁺ (loss of propyl radical)
95Moderate[C₆H₄F]⁺ (fluorophenyl fragment)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the general procedure for Friedel-Crafts acylation.[7][8]

Workflow for the Synthesis of this compound

G reagents Fluorobenzene & Butyryl Chloride reaction Reaction with AlCl₃ in DCM reagents->reaction quench Quenching with ice-water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification by Column Chromatography drying->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane, cooled in an ice bath, add butyryl chloride dropwise.

  • To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

NMR Spectroscopic Analysis

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[9]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled experiment should be run with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopic Analysis

Procedure (KBr Pellet Method): [10]

  • Grind a small amount (1-2 mg) of the liquid this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.

  • Place the KBr pellet or plates in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good quality spectrum.

  • Perform a background scan of the empty spectrometer to subtract atmospheric contributions.

Mass Spectrometric Analysis

Procedure (GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject an aliquot (typically 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The gas chromatograph will separate the compound from any impurities.

  • The mass spectrometer will ionize the compound (typically by electron ionization at 70 eV) and separate the resulting ions based on their mass-to-charge ratio.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Pharmacological Relevance: Dopamine D2 Receptor Signaling Pathway

Butyrophenones are a class of antipsychotic drugs that primarily exert their therapeutic effect by acting as antagonists at dopamine D2 receptors.[7][11] The overactivity of dopaminergic pathways, particularly the mesolimbic pathway, is implicated in the positive symptoms of psychosis.[11] By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission.

Dopamine D2 Receptor Antagonism by Butyrophenones

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Reduced Postsynaptic Response PKA->Response Butyrophenone This compound (or derivative) Butyrophenone->D2R Blocks

Caption: The antagonistic action of butyrophenones at the dopamine D2 receptor.

This antagonism leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA), ultimately leading to a reduction in the postsynaptic neuronal response and the alleviation of psychotic symptoms.

Conclusion

This technical guide has provided a detailed framework for the structural analysis and characterization of this compound. The spectroscopic data, when taken together, provide an unambiguous confirmation of its molecular structure. The experimental protocols outlined herein offer a practical guide for the synthesis, purification, and analysis of this important pharmaceutical intermediate. Furthermore, the visualization of its likely mechanism of action within the dopamine signaling pathway underscores its relevance in the field of medicinal chemistry and drug development. This comprehensive information is intended to be a valuable resource for researchers and scientists working with this compound and its derivatives.

References

The Discovery and History of Fluorinated Butyrophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the discovery of chlorpromazine. This era of exploration led to the serendipitous discovery of the butyrophenone class of antipsychotics, a development that would profoundly shape the understanding and treatment of psychosis. At the forefront of this innovation was Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium.[1] Their work, initially aimed at developing novel analgesics, unexpectedly unveiled a new class of neuroleptics, with the fluorinated butyrophenone, haloperidol, as its cornerstone.[1][2] The strategic incorporation of a fluorine atom proved to be a pivotal element in the potent antipsychotic activity of these compounds, solidifying the role of fluorine in modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery, history, and pharmacological significance of fluorinated butyrophenones.

A Serendipitous Breakthrough: From Analgesics to Neuroleptics

The story of butyrophenones begins in the late 1950s, a time of intense research to find new antipsychotic agents following the success of chlorpromazine.[1][3] The research at Janssen Pharmaceutica was initially focused on synthesizing derivatives of pethidine (meperidine), a synthetic opioid, with the goal of creating more potent painkillers.[2][4] During the systematic modification and screening of these compounds, Janssen's team observed that some of the newly synthesized molecules induced a state of calmness and rigidity in mice, a pharmacological profile distinct from the expected analgesic effects.[2] This observation was a critical turning point, shifting the research focus towards exploring the neuroleptic potential of these compounds.

This line of inquiry culminated in the synthesis of haloperidol (R-1625) by Bert Hermans on February 11, 1958.[4][5] Animal studies quickly revealed that haloperidol's pharmacological action was similar to that of chlorpromazine but significantly more potent.[5][6] This groundbreaking discovery laid the foundation for the development of the entire class of butyrophenone antipsychotics.[1]

Haloperidol: The Archetypal Fluorinated Butyrophenone

Haloperidol emerged as the most prominent member of the butyrophenone class and remains a widely used antipsychotic.[7][8] It was approved by the U.S. Food and Drug Administration (FDA) on April 12, 1967, and marketed as Haldol.[7]

Chemical Structure:

  • IUPAC Name: 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[9]

  • Chemical Formula: C21H23ClFNO2

The introduction of haloperidol into clinical practice had a profound impact on the treatment of schizophrenia, particularly in managing the positive symptoms such as hallucinations and delusions.[5][10] Its efficacy solidified the "dopamine hypothesis" of schizophrenia, which posits that an overactivity of dopamine neurotransmission is central to the pathophysiology of the disorder.

The Strategic Role of Fluorine

The presence of a fluorine atom, specifically in the para-position of the phenyl ring of the butyrophenone moiety, is a hallmark of this class of antipsychotics. The incorporation of fluorine is not incidental; it is a deliberate and strategic choice in medicinal chemistry to enhance the pharmacological properties of a molecule.[11][12]

The C-F bond is highly polarized and stronger than a C-H bond, which imparts several advantageous properties:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.[11][12]

  • Enhanced Receptor Binding: The high electronegativity of fluorine can lead to more favorable interactions with the target receptor, increasing binding affinity and potency.[11]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and reach its site of action in the central nervous system.[11]

Structure-Activity Relationships (SAR)

The SAR of fluorinated butyrophenones has been extensively studied to understand the structural requirements for antipsychotic activity.

Structural FeatureImportance for ActivityNotes
Butyrophenone Chain EssentialShortening or lengthening the three-carbon propyl chain between the ketone and the nitrogen atom generally decreases potency.[9]
Keto Group ImportantReplacing the keto oxygen with sulfur, carbon, or a hydroxyl group reduces neuroleptic activity.[9]
Tertiary Amino Group CrucialThis basic nitrogen is essential for activity and is typically part of a piperidine ring.
p-Fluorophenyl Group Optimal for PotencyThe fluorine atom at the para-position of the phenyl ring attached to the carbonyl group is a key feature for high potency.
Piperidine Ring Substituents Modulate Activity & SelectivityThe nature and position of substituents on the piperidine ring significantly influence the pharmacological profile, including affinity for different receptors.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for typical butyrophenone antipsychotics like haloperidol is the high-affinity antagonism of the dopamine D2 receptor in the mesolimbic and mesocortical pathways of the brain.[7][9] This blockade is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia.

However, their activity is not limited to the D2 receptor. Many butyrophenones also interact with other receptors, which contributes to their overall pharmacological profile, including their side effects.[13]

  • Serotonin 5-HT2A Receptors: Many butyrophenones, including spiperone and pipamperone, are potent antagonists at 5-HT2A receptors.[7][14] This dual D2/5-HT2A antagonism was a precursor to the development of atypical antipsychotics.[1] Blockade of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms and may reduce the incidence of extrapyramidal side effects.[15][16]

  • Alpha-1 Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension.[7][13]

  • Sigma (σ) Receptors: Haloperidol is known to be an irreversible antagonist of the sigma-1 receptor, although the clinical significance of this interaction is still being elucidated.[7]

Dopamine D2 Receptor Signaling Pathway Blockade

Haloperidol_Synthesis Intermediate1 4-(4-chlorophenyl)-4-hydroxypiperidine Reaction Alkylation Reaction (Heating under reflux) Intermediate1->Reaction Reagent1 4-chloro-4'-fluorobutyrophenone Reagent1->Reaction Base Base (e.g., K2CO3) Solvent (e.g., Toluene) Base->Reaction Crude Crude Haloperidol Mixture Reaction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Product Haloperidol Purification->Product Binding_Assay_Workflow Start Start: Brain Tissue (e.g., Rat Striatum) Homogenize Homogenization & Centrifugation Start->Homogenize Membranes Isolated Cell Membranes Homogenize->Membranes Incubation Incubation with: 1. Radioligand ([3H]-Spiperone) 2. Test Compound (Butyrophenone) Membranes->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Result Result: Binding Affinity (Ki) Analysis->Result

References

Theoretical Examination of 4'-Fluorobutyrophenone's Electronic Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The electronic structure of a molecule is fundamental to its chemical behavior. For a pharmacologically relevant molecule like 4'-Fluorobutyrophenone, a derivative of butyrophenone, properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the dipole moment can provide invaluable insights into its potential as a drug candidate. Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful and cost-effective means to explore these properties.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. We will outline the steps to calculate key electronic descriptors and discuss their implications for drug design and development.

Computational Methodology: A Detailed Protocol

The following protocol outlines the steps for a comprehensive theoretical study of this compound's electronic properties.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ Density Functional Theory (DFT).

  • Functional: Select a suitable hybrid functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the diffuse nature of electron density, and polarization functions (d,p) are crucial for describing the shape of the electron clouds.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (DFT/B3LYP/6-311++G(d,p)) to derive the electronic properties.

Key Electronic Properties and Their Significance:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding a molecule's reactivity.

    • The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

    • The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

  • Ionization Potential (IP): The minimum energy required to remove an electron from the molecule. It can be approximated using Koopmans' theorem as IP ≈ -EHOMO.

  • Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated as EA ≈ -ELUMO.

  • Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be calculated as χ = (IP + EA) / 2.

  • Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2.

  • Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

  • Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

  • Dipole Moment (μ): A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. It is an important factor in understanding intermolecular interactions, including drug-receptor binding.

  • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for interaction.

Data Presentation

The calculated electronic properties of this compound should be summarized in a clear and concise table for easy comparison and analysis.

PropertySymbolFormulaCalculated Value (a.u.)Calculated Value (eV)
HOMO EnergyEHOMO-ValueValue
LUMO EnergyELUMO-ValueValue
HOMO-LUMO GapΔEELUMO - EHOMOValueValue
Ionization PotentialIP-EHOMOValueValue
Electron AffinityEA-ELUMOValueValue
Electronegativityχ(IP + EA) / 2ValueValue
Chemical Hardnessη(IP - EA) / 2ValueValue
Chemical SoftnessS1 / ηValueValue
Electrophilicity Indexωμ2 / (2η)ValueValue
Dipole Momentμ-Value (Debye)-

Note: The "Calculated Value" columns are placeholders to be filled upon completion of the theoretical calculations.

Visualization of Computational Workflow

The logical flow of a theoretical study on the electronic properties of a molecule can be effectively visualized.

computational_workflow cluster_input Input Stage cluster_calculation Computational Stage cluster_analysis Analysis Stage cluster_output Output mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt comp_params Selection of Computational Method, Functional, and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verification of Energy Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_energy Single-Point Energy Calculation extract_data Extraction of Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) sp_energy->extract_data mep_analysis Molecular Electrostatic Potential (MEP) Analysis sp_energy->mep_analysis verify_min->sp_energy data_table Tabulated Electronic Properties Data extract_data->data_table orbital_vis Visualization of HOMO and LUMO extract_data->orbital_vis mep_map MEP Surface Map mep_analysis->mep_map

Caption: Computational workflow for the theoretical study of this compound.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound. By following the detailed protocols for geometry optimization and electronic property calculations using DFT, researchers can gain significant insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The resulting data, when analyzed in the context of drug design principles, can guide the development of new therapeutic agents with improved efficacy and safety profiles. While this guide is based on established computational methodologies, the specific findings for this compound will depend on the actual execution of these calculations.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4'-Fluorobutyrophenone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, a robust and scalable method for the preparation of aryl ketones. This protocol details the reaction setup, execution, work-up, purification, and characterization of the final product. Included are diagrams of the reaction workflow, tabulated data for key reagents and reaction parameters, and a discussion of the applications of this compound in medicinal chemistry.

Introduction

This compound is an aromatic ketone that serves as a key building block in organic synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Butyrophenones, as a class of compounds, are well-established pharmacophores, particularly in the development of antipsychotic drugs and other central nervous system (CNS) active agents. The synthesis of this compound through Friedel-Crafts acylation is a fundamental and widely utilized transformation in medicinal chemistry. This electrophilic aromatic substitution reaction provides an efficient means to introduce an acyl group onto an aromatic ring.

Reaction and Mechanism

The synthesis of this compound is accomplished through the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of butyryl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho positions. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
FluorobenzeneC₆H₅F96.1010.0 g (9.8 mL)0.104
Butyryl chlorideC₄H₇ClO106.5511.1 g (10.8 mL)0.104
Aluminum chloride (anhydrous)AlCl₃133.3415.3 g0.115
Dichloromethane (anhydrous)CH₂Cl₂84.93100 mL-
Hydrochloric acid (conc.)HCl36.4650 mL-
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.0150 mL-
Brine (sat. aq. soln. of NaCl)NaCl58.4450 mL-
Anhydrous magnesium sulfateMgSO₄120.37q.s.-
Crushed iceH₂O18.02200 g-

Equipment

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the flask in an ice bath on a magnetic stirrer.

  • Addition of Reactants: To the flask, add anhydrous aluminum chloride (15.3 g, 0.115 mol) and anhydrous dichloromethane (50 mL). Stir the suspension to ensure it is well-mixed.

  • In the dropping funnel, place a solution of butyryl chloride (11.1 g, 0.104 mol) in anhydrous dichloromethane (25 mL).

  • To the stirred suspension of aluminum chloride, add fluorobenzene (10.0 g, 0.104 mol) dissolved in anhydrous dichloromethane (25 mL) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition of the fluorobenzene solution is complete, add the butyryl chloride solution from the dropping funnel dropwise to the reaction mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved. Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product is obtained as an oil. Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Yield and Characterization

  • Yield: The expected yield of this compound is typically in the range of 75-85%.

  • Physical Appearance: Colorless to pale yellow oil.

  • Characterization Data:

PropertyValue
Molecular Formula C₁₀H₁₁FO
Molecular Weight 166.19 g/mol
Boiling Point 102 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.99 (dd, J=8.8, 5.4 Hz, 2H), 7.14 (t, J=8.6 Hz, 2H), 2.94 (t, J=7.3 Hz, 2H), 1.76 (sext, J=7.4 Hz, 2H), 1.00 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 198.8, 165.8 (d, J=254.5 Hz), 132.8 (d, J=2.9 Hz), 131.0 (d, J=9.2 Hz), 115.6 (d, J=21.8 Hz), 40.4, 17.9, 13.9
IR (neat, cm⁻¹) 2965, 1685 (C=O), 1598, 1508, 1225, 1158, 842

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix AlCl₃ and CH₂Cl₂ in a 3-necked flask D Cool AlCl₃ suspension to 0-5 °C A->D B Prepare a solution of butyryl chloride in CH₂Cl₂ F Add butyryl chloride solution dropwise B->F C Prepare a solution of fluorobenzene in CH₂Cl₂ E Add fluorobenzene solution dropwise C->E D->E E->F G Stir at room temperature for 2-3 hours F->G H Quench with ice and HCl G->H I Separate organic layer H->I J Wash with NaHCO₃, H₂O, and brine I->J K Dry over MgSO₄ J->K L Remove solvent (rotary evaporation) K->L M Purify by vacuum distillation L->M N This compound (Final Product) M->N

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry. The butyrophenone scaffold is a key feature of several clinically important drugs, particularly antipsychotics. The introduction of a fluorine atom can modulate the drug's properties in several beneficial ways:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes, including the blood-brain barrier, a critical property for CNS-active drugs.

Derivatives of this compound are precursors to a variety of therapeutic agents, including but not limited to:

  • Antipsychotics: Many butyrophenone antipsychotics, such as haloperidol, are synthesized from precursors structurally related to this compound.

  • Antidepressants and Anxiolytics: The butyrophenone moiety is also found in certain classes of antidepressants and anxiolytics.

  • Other CNS Agents: The versatility of the this compound structure allows for its use in the development of a wide range of other CNS-targeted therapies.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.

  • Butyryl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching step with ice and HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with butyryl chloride provides an efficient and reliable method for the synthesis of this compound. This protocol offers a detailed guide for researchers in the pharmaceutical and chemical industries. The resulting product is a versatile intermediate with significant potential for the development of new therapeutic agents, particularly those targeting the central nervous system. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

The Crucial Role of 4'-Fluorobutyrophenone in Neuroleptic Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4'-Fluorobutyrophenone and its derivatives as key intermediates in the synthesis of a class of potent neuroleptic drugs. These butyrophenone antipsychotics, including the well-established drugs Haloperidol, Benperidol, and Spiperone, are pivotal in the management of various psychiatric disorders, primarily through their potent antagonism of dopamine D2 receptors.

Introduction

This compound serves as a foundational building block for the synthesis of numerous butyrophenone neuroleptics. A common synthetic strategy involves the nucleophilic substitution of a halogenated derivative, typically 4-chloro-4'-fluorobutyrophenone, by a suitable amine-containing moiety. This reaction couples the butyrophenone structure to various heterocyclic systems, leading to a diverse range of compounds with distinct pharmacological profiles. The fluorine atom at the para-position of the phenyl ring is a critical feature of this class of drugs, contributing to their high affinity for the dopamine D2 receptor.

Synthetic Pathways and Experimental Protocols

The general synthetic scheme for the preparation of butyrophenone neuroleptics from 4-chloro-4'-fluorobutyrophenone is depicted below. This involves the alkylation of a secondary amine, which is typically part of a piperidine or other heterocyclic scaffold.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_chloro_fluorobutyrophenone 4-Chloro-4'-fluorobutyrophenone Alkylation Nucleophilic Alkylation 4_chloro_fluorobutyrophenone->Alkylation Amine Amine-containing Heterocycle (e.g., Piperidine derivative) Amine->Alkylation Neuroleptic Butyrophenone Neuroleptic (e.g., Haloperidol, Benperidol, Spiperone) Alkylation->Neuroleptic Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile)

Caption: General synthetic scheme for butyrophenone neuroleptics.

Experimental Protocol 1: Synthesis of Haloperidol

This protocol is adapted from a patented synthesis route and outlines the preparation of Haloperidol.

Reaction:

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium Iodide (KI)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Isopropyl ether

Procedure:

  • To a stirred mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 mole equivalent) and potassium carbonate (2 mole equivalents) in dimethylformamide, add a catalytic amount of potassium iodide.

  • Add 4-chloro-4'-fluorobutyrophenone (1.1 mole equivalents) to the mixture.

  • Heat the reaction mixture to 90-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as toluene-isopropyl ether, to yield pure Haloperidol.

Experimental Protocol 2: Synthesis of Benperidol

This protocol describes the synthesis of Benperidol, another potent butyrophenone antipsychotic.

Reaction:

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 1-(4-piperidyl)-2-benzimidazolinone

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Iodide (KI)

  • 4-Methyl-2-pentanone (MIBK)

Procedure:

  • A mixture of 1-(4-piperidyl)-2-benzimidazolinone (1 mole equivalent), 4-chloro-4'-fluorobutyrophenone (1.1 mole equivalents), sodium carbonate (1.5 mole equivalents), and a catalytic amount of potassium iodide in 4-methyl-2-pentanone is prepared.[1]

  • The mixture is stirred and refluxed for 48 hours.[1]

  • After cooling, water is added to the reaction mixture, and the layers are separated.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography or recrystallization to afford Benperidol.

Experimental Protocol 3: Synthesis of Spiperone

This protocol outlines the synthesis of Spiperone, a butyrophenone with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.

Reaction:

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Iodide (KI)

  • Acetonitrile

Procedure:

  • Combine 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1 mole equivalent), 4-chloro-4'-fluorobutyrophenone (1.1 mole equivalents), sodium carbonate (1.5 mole equivalents), and a catalytic amount of potassium iodide in acetonitrile.

  • Reflux the mixture with stirring for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield Spiperone.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of these neuroleptics. It is important to note that yields can vary significantly based on the specific reaction conditions and purification methods employed.

NeurolepticStarting MaterialsTypical Yield (%)Purity (%)
Haloperidol 4-Chloro-4'-fluorobutyrophenone, 4-(4-chlorophenyl)-4-hydroxypiperidine70-85>98
Benperidol 4-Chloro-4'-fluorobutyrophenone, 1-(4-piperidyl)-2-benzimidazolinone60-75>98
Spiperone 4-Chloro-4'-fluorobutyrophenone, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one50-70>98

Note: The presented data are representative and may vary.

Mechanism of Action: Signaling Pathways

The therapeutic effects of butyrophenone neuroleptics are primarily attributed to their potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many of these compounds also exhibit significant affinity for other receptors, such as serotonin 5-HT2A receptors, which may contribute to their overall pharmacological profile and a lower incidence of extrapyramidal side effects compared to older antipsychotics.

Dopamine D2 Receptor Antagonism

Butyrophenones act as antagonists at the D2 receptor, a G-protein coupled receptor (GPCR) that normally inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase upon activation by dopamine. By blocking this receptor, butyrophenones prevent the inhibitory effect of dopamine, leading to a modulation of downstream signaling cascades.

D2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits Butyrophenone Butyrophenone (Antagonist) Butyrophenone->D2R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 receptor antagonism by butyrophenones.

Serotonin 5-HT2A Receptor Antagonism

Several butyrophenones, particularly Spiperone, also act as antagonists at serotonin 5-HT2A receptors. These receptors are coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Antagonism of this pathway is thought to contribute to the atypical properties of some of these neuroleptics, including a lower risk of extrapyramidal symptoms.

HT2A_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds & Activates PLC Phospholipase C (PLC) HT2AR->PLC Activates Butyrophenone Butyrophenone (Antagonist) Butyrophenone->HT2AR Blocks IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A receptor antagonism by butyrophenones.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a clinically significant class of neuroleptic drugs. The straightforward and adaptable synthetic routes, coupled with the potent and selective pharmacological activity of the resulting butyrophenone antipsychotics, underscore the importance of this chemical scaffold in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field.

References

Protocol for the synthesis of melperone using 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, structurally related to haloperidol.[1] It is utilized in the treatment of schizophrenia, as well as for managing confusion, anxiety, and restlessness, particularly in elderly patients.[2] The primary mechanism of action for melperone involves its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] This document provides a detailed protocol for the synthesis of melperone hydrochloride via the N-alkylation of 4-methylpiperidine with 4-chloro-4'-fluorobutyrophenone.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of melperone hydrochloride from 4-chloro-4'-fluorobutyrophenone.

ParameterValueReference
Reactants
4-chloro-4'-fluorobutyrophenone66 g[3]
4-methylpiperidine80 mL[3]
Potassium iodide1 g[3]
Toluene (dry)500 mL[3]
Reaction Conditions
TemperatureReflux[3]
Reaction Time20 hours[3]
Purification & Yield
Final ProductMelperone Hydrochloride[3]
Dry Weight85 g[3]
Yield86% of theoretical[3]

Experimental Protocol

This protocol details the synthesis of melperone hydrochloride from 4-chloro-4'-fluorobutyrophenone and 4-methylpiperidine.[3]

Materials:

  • 4-chloro-4'-fluorobutyrophenone (66 g)

  • 4-methylpiperidine (80 mL)

  • Potassium iodide (powdered, 1 g)

  • Toluene (dry, 500 mL)

  • 20% Hydrochloric acid (600 mL)

  • Chloroform (600 mL)

  • Anhydrous acetone (500 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 66 g of 4-chloro-4'-fluorobutyrophenone, 80 mL of 4-methylpiperidine, 1 g of powdered potassium iodide, and 500 mL of dry toluene.

  • Reflux: Heat the mixture to reflux and maintain for 20 hours.

  • Filtration: After cooling, filter the precipitated 4-methylpiperidine hydrochloride by suction filtration. Wash the precipitate with two 100 mL portions of toluene.

  • Extraction: Combine the filtrates and extract twice with 300 mL of 20% hydrochloric acid. Discard the organic (toluene) layer.

  • Secondary Extraction: Extract the acidic aqueous layer three times with 200 mL of chloroform.

  • Solvent Evaporation: Combine the chloroform extracts and evaporate to complete dryness using a rotary evaporator.

  • Precipitation and Washing: Suspend the resulting residue in 300 mL of anhydrous acetone, ensuring all lumps are broken up. Filter the white precipitate and wash it twice with 100 mL of anhydrous acetone.

  • Drying: Dry the filter cake to obtain pure melperone hydrochloride. The expected dry weight is 85 g, corresponding to an 86% yield.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of melperone hydrochloride.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Combine Reactants: - 4-chloro-4'-fluorobutyrophenone - 4-methylpiperidine - Potassium Iodide - Toluene reflux Reflux for 20 hours reactants->reflux filter Filter Precipitate reflux->filter Cool extract_acid Extract with 20% HCl filter->extract_acid extract_chloroform Extract with Chloroform extract_acid->extract_chloroform evaporate Evaporate Chloroform extract_chloroform->evaporate precipitate Precipitate with Acetone evaporate->precipitate wash_dry Wash and Dry precipitate->wash_dry product Melperone Hydrochloride wash_dry->product

Caption: Experimental workflow for the synthesis of melperone hydrochloride.

The signaling pathway of melperone involves the antagonism of dopamine and serotonin receptors.

SignalingPathway melperone Melperone d2_receptor Dopamine D2 Receptor melperone->d2_receptor Blocks ht2a_receptor Serotonin 5-HT2A Receptor melperone->ht2a_receptor Blocks downstream Downstream Signaling & Antipsychotic Effect d2_receptor->downstream ht2a_receptor->downstream

Caption: Simplified signaling pathway of melperone's antagonist action.

References

Application of 4'-Fluorobutyrophenone in the Development of Dopamine Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorobutyrophenone and its derivatives are key chemical intermediates in the synthesis of a significant class of dopamine receptor antagonists, the butyrophenones. These compounds have been pivotal in the development of antipsychotic medications due to their potent antagonism at dopamine D2 receptors. This document provides detailed application notes, experimental protocols for the synthesis of a prominent dopamine antagonist, Haloperidol, from a this compound derivative, and protocols for the pharmacological evaluation of such compounds.

Application Notes

This compound, and more commonly its chlorinated analog, 4-chloro-4'-fluorobutyrophenone, serves as a crucial building block for the synthesis of numerous butyrophenone antipsychotics. The butyrophenone scaffold is a pharmacophore that exhibits high affinity for dopamine D2 receptors, the primary target for antipsychotic drugs. The synthesis typically involves the N-alkylation of a substituted piperidine derivative with 4-chloro-4'-fluorobutyrophenone. This reaction couples the butyrophenone moiety to the piperidine ring, which is also essential for receptor interaction.

The resulting compounds, such as Haloperidol, Droperidol, and Benperidol, are potent D2 receptor antagonists and have been used in the management of schizophrenia and other psychotic disorders.[1] The fluorine atom on the phenyl ring of the butyrophenone moiety is a common feature and is believed to enhance the antipsychotic potency of these molecules. Researchers continue to use this compound derivatives as starting materials for the development of novel dopamine receptor antagonists with improved selectivity and side-effect profiles.

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of Haloperidol, a prominent dopamine receptor antagonist synthesized from a this compound precursor, for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)
Haloperidol ~36000.28 - 2.84[1][2]0.53 - 4.6[1]4.4 - 10[1]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.[3]

Experimental Protocols

Protocol 1: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone

This protocol describes the synthesis of Haloperidol via the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[4]

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium iodide (KI)

  • Potassium hydroxide (KOH)

  • Water

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (6.0 kg) and potassium iodide (2.0 kg) in water (25 L).[4]

  • Stir the mixture and gently warm. Add potassium hydroxide (3.50 kg) and stir for an additional 5 minutes.[4]

  • Add 4-chloro-4'-fluorobutyrophenone (5.95 kg) to the reaction mixture.[4]

  • Heat the mixture to reflux and maintain for 3-5 hours.[4]

  • After cooling to room temperature, add toluene to the reaction mixture and stir.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, dilute hydrochloric acid, and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude Haloperidol from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., newly synthesized Haloperidol analog) for the dopamine D2 receptor.[5][6]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone or another suitable D2-selective radioligand.

  • Unlabeled ("cold") Spiperone or Haloperidol (for determining non-specific binding).

  • Test compound (e.g., the synthesized Haloperidol analog).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.[5]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: D2 receptor membranes + radioligand.

    • Non-specific Binding: D2 receptor membranes + radioligand + a high concentration of unlabeled Spiperone or Haloperidol (e.g., 10 µM).

    • Competitive Binding: D2 receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[5]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis 4_Chloro_4_fluorobutyrophenone 4-Chloro-4'- fluorobutyrophenone Alkylation N-Alkylation Reaction (Base, Catalyst) 4_Chloro_4_fluorobutyrophenone->Alkylation Piperidine_Derivative 4-(4-chlorophenyl)-4- hydroxypiperidine Piperidine_Derivative->Alkylation Haloperidol Haloperidol Alkylation->Haloperidol Crude Product Purification Purification (Recrystallization) Haloperidol->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Purified Product

Caption: Synthesis workflow for Haloperidol from 4-chloro-4'-fluorobutyrophenone.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of Haloperidol.

Binding_Assay_Workflow Start Start Assay Preparation Prepare D2 Receptor Membranes Start->Preparation Setup Set up Assay Plate: Total, Non-specific, & Competitive Binding Wells Preparation->Setup Incubation Incubate with [3H]Radioligand & Test Compound Setup->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 & Ki Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a dopamine D2 receptor competitive binding assay.

References

Application Notes and Protocols: 4'-Fluorobutyrophenone in Radiolabeling for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-fluorobutyrophenone, specifically its 18F-radiolabeled form (4'-[18F]Fluorobutyrophenone), as a positron emission tomography (PET) tracer. The protocols outlined below are based on established methodologies for the radiosynthesis and application of similar butyrophenone derivatives for neuroreceptor imaging.

Introduction

Butyrophenones are a class of compounds known for their antipsychotic properties, primarily acting as antagonists for dopamine D2 receptors. The ability to radiolabel these compounds with fluorine-18 (18F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, allows for the non-invasive in vivo visualization and quantification of dopamine D2 receptors using PET. 4'-[18F]Fluorobutyrophenone is a promising radiotracer for studying the dopaminergic system, which is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. PET imaging with D2 receptor ligands like [18F]fluoroethylspiperone has been instrumental in understanding these conditions.

Application: Dopamine D2 Receptor Imaging

The primary application of 4'-[18F]Fluorobutyrophenone is for the in vivo imaging of dopamine D2 receptors in the brain. Butyrophenone derivatives, such as benperidol and spiperone, have demonstrated high affinity and specificity for D2 receptors. PET studies with radiolabeled butyrophenones have shown selective localization in D2 receptor-rich regions of the brain, such as the striatum (caudate and putamen).

Key Research Areas:

  • Neuroreceptor Occupancy Studies: Quantifying the binding of antipsychotic drugs to D2 receptors to optimize dosing and minimize side effects.

  • Disease Diagnosis and Progression: Assessing changes in D2 receptor density and distribution in various neurological and psychiatric disorders.

  • Drug Development: Evaluating the efficacy of novel therapeutic agents targeting the dopaminergic system.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the radiosynthesis and evaluation of 18F-labeled butyrophenone derivatives for PET imaging. These values are representative of what can be expected for the successful synthesis of 4'-[18F]Fluorobutyrophenone.

Table 1: Radiosynthesis Parameters for 18F-Labeled Butyrophenone Analogues

ParameterTypical Value RangeNotes
Precursor Amount 1 - 5 mgThe amount of the labeling precursor, such as a tosylated or nosylated derivative of 4'-hydroxybutyrophenone, used in the reaction.
Starting [18F]Fluoride Activity 1 - 10 GBqThe initial amount of radioactivity used for the synthesis.
Radiochemical Yield (RCY) 20 - 60% (decay-corrected)The percentage of the final radiolabeled product obtained relative to the starting amount of [18F]fluoride, corrected for radioactive decay.
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)The amount of radioactivity per mole of the compound at the end of synthesis. High specific activity is crucial to minimize pharmacological effects of the injected tracer.
Radiochemical Purity > 95%The percentage of the total radioactivity in the final product that is in the desired chemical form, typically determined by radio-HPLC.
Total Synthesis Time 60 - 90 minutesThe time from the end of bombardment (EOB) of the cyclotron target to the final formulated product ready for injection.

Table 2: In Vivo Performance of 18F-Labeled Dopamine D2 Receptor Ligands in Non-Human Primates

ParameterBrain RegionTypical Value/ObservationNotes
Tracer Uptake StriatumHigh uptakeThe striatum is rich in dopamine D2 receptors, leading to high accumulation of the radiotracer.
CerebellumLow uptakeThe cerebellum has a very low density of D2 receptors and is often used as a reference region for non-specific binding.
Striatum-to-Cerebellum Ratio -> 10 at peak equilibriumThis ratio is a key indicator of specific binding and the quality of the PET signal. A higher ratio indicates better signal-to-noise.
Metabolism PlasmaModerate to highThe rate at which the radiotracer is broken down in the blood. Metabolite analysis is crucial for accurate kinetic modeling of the PET data. Polar metabolites typically do not cross the blood-brain barrier.[1]
Blocking Studies StriatumSignificant reduction in tracer uptake after pre-administration of a known D2 receptor antagonist (e.g., unlabeled haloperidol).These studies confirm that the radiotracer is binding specifically to the target receptor.

Experimental Protocols

Protocol 1: Radiosynthesis of 4'-[18F]Fluorobutyrophenone via Nucleophilic Substitution

This protocol describes a general method for the synthesis of 4'-[18F]Fluorobutyrophenone from a tosylated precursor.

Materials:

  • 4'-(Tosyloxy)butyrophenone (precursor)

  • [18F]Fluoride in [18O]water (from cyclotron)

  • Anion exchange cartridge (e.g., QMA Sep-Pak)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (CH3CN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for injection

  • Ethanol, USP

  • 0.9% Sodium Chloride for injection, USP

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module or manual synthesis setup

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Workflow Diagram:

Radiosynthesis_Workflow Radiosynthesis Workflow for 4'-[18F]Fluorobutyrophenone cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification and Formulation A Cyclotron Produced [18F]Fluoride in [18O]H2O B Trap on Anion Exchange Cartridge A->B C Elute with K2CO3/K222 in CH3CN/H2O B->C D Azeotropic Drying C->D E Add Precursor (4'-(Tosyloxy)butyrophenone) in DMSO D->E F Heat at 120-150°C for 10-15 min E->F G Quench Reaction with Water F->G H Purify by Semi-preparative HPLC G->H I Collect [18F]this compound Fraction H->I J Formulate in Saline/Ethanol I->J K Sterile Filtration J->K L Final Product for QC K->L

Caption: Workflow for the synthesis of 4'-[18F]Fluorobutyrophenone.

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 (5-15 mg) and K2CO3 (1-3 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Azeotropic Drying:

    • Remove the water by azeotropic distillation under a stream of nitrogen or argon at 100-110 °C. Add anhydrous acetonitrile (2 x 0.5 mL) and repeat the evaporation to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • Dissolve the 4'-(tosyloxy)butyrophenone precursor (2-5 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [18F]fluoride/K222 complex.

    • Seal the reaction vessel and heat at 120-150 °C for 10-15 minutes.

  • Purification:

    • After cooling, quench the reaction mixture with 1-2 mL of water.

    • Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of ethanol or acetonitrile in water or buffer) to separate 4'-[18F]Fluorobutyrophenone from unreacted [18F]fluoride and other impurities.

    • Collect the fraction corresponding to the 4'-[18F]Fluorobutyrophenone peak, identified by co-injection of a non-radioactive standard.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, eluting the product with ethanol, and then adding saline.

    • Formulate the final product in a physiologically compatible solution, typically 0.9% saline with up to 10% ethanol to ensure solubility.

    • Perform sterile filtration of the final product using a 0.22 µm filter into a sterile, pyrogen-free vial.

Protocol 2: Quality Control of 4'-[18F]Fluorobutyrophenone

Procedures:

  • Appearance: Visually inspect the final product for clarity and absence of particulate matter.

  • pH: Measure the pH of the final solution using a calibrated pH meter or pH strips. The acceptable range is typically 4.5 - 7.5.

  • Radiochemical Purity:

    • Inject an aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector.

    • The radiochemical purity is determined as the percentage of the total radioactivity that corresponds to the 4'-[18F]Fluorobutyrophenone peak.

  • Radionuclidic Identity and Purity:

    • Confirm the identity of the radionuclide as 18F by measuring its half-life using a dose calibrator.

    • Assess radionuclidic purity using gamma-ray spectroscopy to ensure the absence of other gamma-emitting isotopes.

  • Specific Activity:

    • Determine the concentration of non-radioactive this compound in the final product using a calibrated analytical HPLC with a UV detector.

    • Measure the total radioactivity of the sample.

    • Calculate the specific activity as the ratio of radioactivity to the mass of the compound.

  • Sterility and Endotoxin Testing:

    • Perform standard sterility and bacterial endotoxin tests on the final product to ensure it is safe for in vivo administration.

In Vivo PET Imaging Protocol

This protocol outlines a general procedure for conducting a PET imaging study in a non-human primate to evaluate the in vivo behavior of 4'-[18F]Fluorobutyrophenone.

Workflow Diagram:

PET_Imaging_Workflow In Vivo PET Imaging Workflow cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging Analysis A Animal Preparation (Anesthesia, Catheterization) B Baseline Transmission Scan (for attenuation correction) A->B C Inject [18F]this compound (IV Bolus) B->C D Dynamic PET Scan (e.g., 90-120 min) C->D E Arterial Blood Sampling (for input function) C->E F Image Reconstruction D->F G Metabolite Analysis of Plasma Samples E->G H Kinetic Modeling (e.g., Logan plot, SRTM) F->H G->H I Quantification of Receptor Binding (BPND) H->I

Caption: General workflow for an in vivo PET imaging study.

Procedure:

  • Animal Preparation:

    • Anesthetize the subject (e.g., a rhesus monkey) with a suitable anesthetic agent (e.g., isoflurane).

    • Place intravenous catheters for radiotracer injection and arterial blood sampling.

    • Position the animal in the PET scanner.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Administer a bolus intravenous injection of 4'-[18F]Fluorobutyrophenone (e.g., 150-200 MBq).

    • Start a dynamic PET scan immediately after injection and continue for 90-120 minutes.

  • Arterial Blood Sampling:

    • Collect arterial blood samples at frequent intervals throughout the scan to measure the concentration of radioactivity in the plasma over time (arterial input function).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.

    • Analyze arterial plasma samples to determine the fraction of unmetabolized parent radiotracer over time.

    • Define regions of interest (ROIs) on the reconstructed images, including the striatum (target region) and cerebellum (reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Apply kinetic models (e.g., Logan graphical analysis or simplified reference tissue model) to the TACs to quantify dopamine D2 receptor binding, typically expressed as the binding potential (BPND).

  • Blocking Study (Optional):

    • To confirm the specificity of radiotracer binding, a separate PET scan can be performed after pre-administration of a non-radioactive D2 receptor antagonist (e.g., haloperidol or raclopride). A significant reduction in striatal uptake of 4'-[18F]Fluorobutyrophenone would indicate specific binding to D2 receptors.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these procedures based on their specific experimental requirements, available equipment, and in accordance with all applicable safety and regulatory guidelines for handling radioactive materials and animal research.

References

Application Notes and Protocols: Experimental Setup for Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorobenzene, a critical reaction for the synthesis of fluorinated aromatic ketones. These ketones are valuable intermediates in the fields of medicinal chemistry and drug development.[1][2] The incorporation of fluorine into aromatic systems is a widely used strategy to enhance key properties of drug candidates, such as metabolic stability and binding affinity.[1] This guide details multiple protocols, including classical Lewis acid catalysis and modern microwave-assisted methods, presents quantitative data in tabular format for easy comparison, and includes diagrams for the experimental workflow and reaction mechanism.

Introduction and Applications

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] When applied to fluorobenzene, this reaction produces fluoroaryl ketones, which are pivotal building blocks in the pharmaceutical industry.[3] The resulting products, such as 4-fluoroacetophenone and 4-fluorobenzophenone, serve as precursors for a wide array of more complex, biologically active molecules.[1][3] This document outlines reliable experimental setups for performing this transformation, targeting researchers, scientists, and professionals in drug development.

General Reaction Scheme

The reaction involves an electrophilic aromatic substitution where the fluorobenzene ring attacks a resonance-stabilized acylium ion.[4] The acylium ion is typically generated in situ from an acyl chloride or anhydride and a Lewis acid catalyst.

General Reaction for Friedel-Crafts Acylation of Fluorobenzene

Experimental Protocols

Two distinct protocols are presented below: a traditional method using aluminum chloride and a modern, microwave-assisted green chemistry approach.

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a general and widely used method for the acylation of fluorobenzene.[1]

Materials:

  • Fluorobenzene (C₆H₅F)

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride) or Acyl Anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂), as solvent

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 1.3 equivalents). Stir the mixture to form a suspension.

  • Reagent Addition:

    • Cool the suspension to 0-5 °C using an ice bath.[1]

    • Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.[1]

    • Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[1] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][5]

  • Work-up & Extraction:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.[1][6]

    • Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1][6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][3]

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by distillation under reduced pressure to obtain the pure fluoroaryl ketone.[3][7][8]

Protocol 2: Microwave-Assisted Green Synthesis

This protocol utilizes a recyclable, solid-supported catalyst and microwave irradiation for a more environmentally friendly and efficient process.[7]

Materials:

  • Fluorobenzene

  • Acyl halide or acid anhydride

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin[7]

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Microwave synthesis reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mixing: In a microwave reactor vessel, combine fluorobenzene, the acylating agent (acid anhydride or acyl halide, 1-5 molar equivalents), and the immobilized scandium resin catalyst (1-100% of fluorobenzene weight).[7]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 65–195 watts. The irradiation is typically done in intervals (e.g., once every 30 seconds) for a total time of 0.5–30 minutes, maintaining a temperature of 40–60 °C.[7]

  • Work-up:

    • After the reaction is complete, cool the mixture and add diethyl ether.

    • Filter the mixture to recover the solid catalyst, which can be recycled.[7]

    • Wash the filtrate with water until the pH is neutral (6.5–7.0).[7]

  • Drying and Concentration: Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.[7]

  • Purification: Purify the resulting yellow oil or wax by vacuum distillation or column chromatography to yield the pure para-acylated fluorobenzene product.[7]

Data Presentation

The following tables summarize quantitative data from various experimental setups for the Friedel-Crafts acylation of fluorobenzene.

Table 1: Summary of Various Catalytic Systems and Conditions

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Predominant Isomer
AlCl₃6-Chlorohexanoyl chlorideDichloromethane0-5 then RT2-4Not specifiedpara
Anhydrous HF / BF₃Acetyl chlorideAnhydrous HFAmbient2398para[9]
La(OTf)₃ / TfOHBenzoyl chlorideNone (Solvent-Free)140487para (99% selectivity)[10]
Hf(OTf)₄ / TfOHAromatic/Aliphatic Acid ChloridesNot specifiedNot specifiedNot specifiedGood yieldsNot specified[2][11]
Bi(OTf)₃Aromatic/Aliphatic Acid ChloridesNot specifiedNot specifiedNot specifiedHigh yieldsNot specified[10]
Yb(OTf)₃Not specifiedNot specifiedNot specifiedNot specified93Not specified[2]

Table 2: Microwave-Assisted Acylation with Immobilized Scandium Catalyst[7]

Acylating AgentPower (W)Temperature (°C)Time (min)Yield (%)Product
Acetic Anhydride65-19540-600.5-3086.24-Fluoroacetophenone
Benzoyl Chloride65-19540-600.5-30934-Fluorobenzophenone
Benzoic Anhydride65-19540-600.5-30974-Fluorobenzophenone

Mandatory Visualizations

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Friedel-Crafts Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) Reagents 2. Add Solvent & Lewis Acid (e.g., CH₂Cl₂, AlCl₃) Setup->Reagents Cooling 3. Cool to 0-5 °C Reagents->Cooling Addition 4. Add Acyl Chloride & Fluorobenzene Dropwise Cooling->Addition Stirring 5. Stir at Room Temp (2-4 hours) Addition->Stirring Quench 6. Quench with Ice/HCl Stirring->Quench Extract 7. Extract with CH₂Cl₂ Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Chromatography/ Distillation) Dry->Purify Product Final Product Purify->Product G Diagram 2: General Mechanism of Friedel-Crafts Acylation cluster_stage1 Stage 1: Formation of Acylium Ion cluster_stage2 Stage 2: Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl (Acyl Chloride) Complex R-CO-Cl⁺-AlCl₃⁻ (Intermediate Complex) Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ (Lewis Acid) Acylium_Ion [ R-C≡O⁺ ↔ R-C⁺=O ] (Acylium Ion) Complex->Acylium_Ion AlCl4 AlCl₄⁻ Complex->AlCl4 Fluorobenzene Fluorobenzene Ring Sigma_Complex Arenium Ion (Sigma Complex) Fluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (with AlCl₄⁻) HCl_AlCl3 HCl + AlCl₃ Final_Product Fluoroaryl Ketone (Final Product) Product_Complex->Final_Product + H₂O (Work-up)

References

Application Notes and Protocols for the Scale-up Synthesis of 4'-Fluorobutyrophenone in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4'-Fluorobutyrophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis is based on the robust and scalable Friedel-Crafts acylation of fluorobenzene with butyryl chloride using aluminum chloride as a catalyst. This application note includes optimized reaction conditions, a comprehensive experimental protocol, purification methods suitable for achieving high purity required in pharmaceutical production, and analytical techniques for quality control. All quantitative data is summarized in structured tables for clarity, and a detailed workflow diagram is provided.

Introduction

This compound is a critical building block in the synthesis of numerous pharmaceuticals, particularly in the development of antipsychotic and other central nervous system (CNS) acting drugs. Its synthesis via Friedel-Crafts acylation is a well-established method. However, scaling this process for industrial production requires careful optimization of reaction parameters to ensure high yield, purity, and safety. This protocol outlines a scalable and efficient method for the synthesis of this compound, focusing on aspects critical for pharmaceutical manufacturing.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, catalyzed by anhydrous aluminum chloride.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the scale-up synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents for a 1 kg Scale Synthesis

ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
Fluorobenzene96.101.15 kg (1.1 L)11.971.2
Butyryl Chloride106.551.00 kg9.391.0
Aluminum Chloride (Anhydrous)133.341.38 kg10.331.1
Dichloromethane (DCM)84.9310 L--
Hydrochloric Acid (37%)36.46As required for quench--
Sodium Bicarbonate (5% aq.)84.01As required for wash--
Brine-As required for wash--
Anhydrous Sodium Sulfate142.04As required for drying--

Table 2: Process Parameters and Expected Outcomes

ParameterValue
Reaction Temperature0 - 5 °C (addition), 20-25 °C (reaction)
Reaction Time4 - 6 hours
Quenching Temperature< 10 °C
Expected Yield85 - 92%
Expected Purity (after distillation)> 99.0%
AppearanceColorless to pale yellow liquid

Detailed Experimental Protocol

This protocol is designed for a 1 kg scale synthesis of this compound.

4.1. Materials and Equipment

  • 10 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser with a gas outlet connected to a scrubber.

  • Cooling bath (ice-water or chiller).

  • Heating mantle or steam jacket.

  • Separatory funnel (appropriate size).

  • Rotary evaporator.

  • Vacuum distillation setup.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

4.2. Reaction Setup

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with anhydrous aluminum chloride (1.38 kg, 10.33 mol) and dichloromethane (5 L).

  • Cool the suspension to 0 - 5 °C with constant stirring.

4.3. Friedel-Crafts Acylation

  • In a separate vessel, prepare a solution of butyryl chloride (1.00 kg, 9.39 mol) in dichloromethane (2 L).

  • Slowly add the butyryl chloride solution to the stirred aluminum chloride suspension via the addition funnel over 1 - 1.5 hours, maintaining the internal temperature between 0 - 5 °C.

  • After the addition is complete, prepare a solution of fluorobenzene (1.15 kg, 11.97 mol) in dichloromethane (3 L).

  • Add the fluorobenzene solution dropwise to the reaction mixture over 1.5 - 2 hours, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2 - 3 hours. Monitor the reaction progress by TLC or GC.

4.4. Work-up and Purification

  • Prepare a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (0.5 L) in a separate, appropriately sized vessel.

  • Carefully and slowly transfer the reaction mixture to the ice/HCl mixture with vigorous stirring to quench the reaction. The temperature should be maintained below 10 °C during the quench.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • 5% aqueous sodium bicarbonate solution (2 x 2 L).

    • Water (2 x 2 L).

    • Brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Analytical Quality Control

The purity and identity of the final product should be confirmed using the following analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is highly reactive with moisture and should be handled with care under an inert atmosphere.

  • Butyryl chloride is corrosive and lachrymatory.

  • The quenching process is highly exothermic and generates HCl gas, which must be scrubbed.

  • Appropriate PPE must be worn at all times.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Scale_Up_Synthesis start Start: Prepare Reactor and Reagents charge_alcl3 Charge AlCl₃ and DCM to Reactor Cool to 0-5 °C start->charge_alcl3 add_butyryl_chloride Slowly Add Butyryl Chloride Solution charge_alcl3->add_butyryl_chloride add_fluorobenzene Add Fluorobenzene Solution Maintain 0-5 °C add_butyryl_chloride->add_fluorobenzene react Reaction at Room Temperature (4-6 hours) add_fluorobenzene->react quench Quench Reaction Mixture in Ice/HCl react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃, Water, and Brine separate->wash dry_concentrate Dry with Na₂SO₄ and Concentrate wash->dry_concentrate distill Vacuum Distillation dry_concentrate->distill qc Quality Control (GC, HPLC, NMR, FTIR) distill->qc end End: Pure this compound qc->end

Caption: Workflow for the Scale-up Synthesis of this compound.

Application Notes and Protocols: 4'-Fluorobutyrophenone in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-fluorobutyrophenone and its derivatives as a pivotal building block in the synthesis of medicinally important heterocyclic compounds. The focus is primarily on the synthesis of butyrophenone-class antipsychotic agents, a significant application of this chemical intermediate.

Introduction

This compound and its halogenated analogue, 4-chloro-4'-fluorobutyrophenone, are key starting materials in the synthesis of a variety of heterocyclic compounds. The presence of the fluorophenyl group is a common feature in many psychoactive pharmaceuticals, contributing to their binding affinity at dopamine and serotonin receptors. The butyrophenone backbone itself is the foundational structure for a class of potent dopamine D₂ receptor antagonists used in the treatment of psychotic disorders like schizophrenia.[1] This document outlines the synthetic utility of this compound derivatives and provides a detailed protocol for a representative synthesis.

Synthesis of Butyrophenone Antipsychotics

The most prominent application of this compound derivatives in heterocyclic chemistry is the synthesis of butyrophenone antipsychotics. In these syntheses, 4-chloro-4'-fluorobutyrophenone serves as an alkylating agent for a pre-existing heterocyclic amine, typically a substituted piperidine. This reaction forms the core of the manufacturing process for well-known drugs such as Haloperidol.

The general synthetic approach involves the nucleophilic substitution of the chlorine atom in 4-chloro-4'-fluorobutyrophenone by the secondary amine of a heterocyclic core. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Workflow for the Synthesis of Butyrophenone Derivatives

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4_chloro 4-Chloro-4'-fluorobutyrophenone alkylation Nucleophilic Alkylation 4_chloro->alkylation heterocycle Heterocyclic Amine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) heterocycle->alkylation base Base (e.g., K2CO3, Et3N) base->alkylation solvent Solvent (e.g., DMF, Toluene) solvent->alkylation heat Heat heat->alkylation workup Work-up (Filtration, Extraction) alkylation->workup purification Purification (Crystallization) workup->purification butyrophenone_drug Butyrophenone Derivative (e.g., Haloperidol) purification->butyrophenone_drug

Caption: General workflow for the synthesis of butyrophenone-based antipsychotics.

Experimental Protocols

The following is a representative protocol for the synthesis of a butyrophenone derivative, based on procedures described for the synthesis of Haloperidol.

Protocol: Synthesis of 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (Haloperidol)

Materials:

  • 4-Chloro-4'-fluorobutyrophenone

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Toluene or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and a catalytic amount of potassium iodide to a suitable solvent such as toluene or DMF.

  • Stir the mixture and add 4-chloro-4'-fluorobutyrophenone.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • If DMF was used as the solvent, it is typically removed under reduced pressure. The residue is then taken up in a mixture of water and a water-immiscible organic solvent like ethyl acetate.

  • If toluene was used, wash the filtrate with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) to yield the pure product.

Quantitative Data

Product Name (Active Pharmaceutical Ingredient)Starting HeterocycleTypical Yield (%)Reference
Haloperidol4-(4-chlorophenyl)-4-hydroxypiperidine75-85[2]
Benperidol1-(4-piperidyl)-2-benzimidazolinoneNot specified
Droperidol1-[1-(4-dihydrophenyl)-1,3-dihydro-2H-benzimidazol-2-one]piperidineNot specified
Spiperone8-(4-fluorophenyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneNot specified

Note: Specific yield data for all butyrophenone derivatives are not always publicly available in detail but the synthesis of Haloperidol is well-documented with good yields.

Application in Other Heterocyclic Syntheses

While the primary application of this compound is in the synthesis of butyrophenone-class drugs, its ketone functionality suggests potential for use in other classical heterocyclic syntheses. However, literature precedence for the use of this compound in reactions such as the Gewald, Paal-Knorr, Hantzsch, or Biginelli syntheses is not extensive. This may be due to the specific electronic and steric properties of the fluorobutyrophenone moiety or the overriding interest in its application for antipsychotic drug synthesis. Researchers are encouraged to explore these possibilities for the creation of novel heterocyclic scaffolds.

Pharmacological Significance and Signaling Pathways

Butyrophenone antipsychotics primarily exert their therapeutic effects through the antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[1] Many of these compounds also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂ₐ subtype, which is a characteristic of atypical antipsychotics. The interaction with these receptors modulates neurotransmission and is believed to be responsible for the alleviation of psychotic symptoms.

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Neuron Dopamine Neuron D2_Receptor Dopamine D2 Receptor Dopamine_Neuron->D2_Receptor Dopamine Serotonin_Neuron Serotonin Neuron 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Neuron->5HT2A_Receptor Serotonin Cellular_Response Modulation of Cellular Response D2_Receptor->Cellular_Response Inhibits cAMP production 5HT2A_Receptor->Cellular_Response Increases IP3/DAG Therapeutic_Effect Therapeutic_Effect Cellular_Response->Therapeutic_Effect Alleviation of Psychotic Symptoms Butyrophenone Butyrophenone Antipsychotic Butyrophenone->D2_Receptor Antagonism Butyrophenone->5HT2A_Receptor Antagonism

Caption: Simplified signaling pathway of butyrophenone antipsychotics.

Conclusion

This compound and its derivatives are indispensable building blocks in medicinal chemistry, particularly for the synthesis of butyrophenone-class antipsychotic drugs. The straightforward and efficient alkylation of heterocyclic amines with 4-chloro-4'-fluorobutyrophenone has enabled the large-scale production of important medications for the management of psychiatric disorders. While its application in other areas of heterocyclic chemistry is less explored, the reactive nature of the butyrophenone scaffold presents opportunities for the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

Troubleshooting & Optimization

Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of fluorobenzene resulting in a low yield?

Several factors can contribute to a low yield in the Friedel-Crafts acylation of fluorobenzene. The most common issues include:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the reaction setup, reagents, or solvent will deactivate the catalyst.

  • Substrate Deactivation: Fluorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of fluorine, which can lead to slower reaction rates and lower yields compared to more activated substrates.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield. While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions and decomposition of starting materials or products.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Impure Reagents: The purity of fluorobenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is critical. Impurities can interfere with the reaction.

Q2: What is the typical regioselectivity for the Friedel-Crafts acylation of fluorobenzene?

The Friedel-Crafts acylation of fluorobenzene predominantly yields the para-substituted product. The fluorine atom is an ortho, para-director; however, due to the steric hindrance at the ortho position, the major product is the para isomer. In some cases, high selectivity for the para product can be achieved. For instance, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system at 140°C for 4 hours resulted in a 99% selectivity for the para-product.[2]

Q3: Can I use other acylating agents besides acetyl chloride?

Yes, other acylating agents such as acetic anhydride or different acyl chlorides (e.g., benzoyl chloride) can be used for the acylation of fluorobenzene.[2] Carboxylic acids themselves can also be used, though they are generally less reactive.[3] The choice of acylating agent can influence the reaction conditions and the reactivity.

Q4: What are some common side reactions in the Friedel-Crafts acylation of fluorobenzene?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially if the reaction conditions are not optimized. Other potential side reactions include the decomposition of the acylating agent or the product at high temperatures and reactions involving impurities in the starting materials.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What should I check first?

A: Start by verifying the quality and handling of your reagents and the reaction setup.

  • Anhydrous Conditions: Ensure all glassware was rigorously dried, and that anhydrous solvents and reagents were used. Lewis acid catalysts like AlCl₃ are highly hygroscopic and will be deactivated by trace amounts of water.

  • Catalyst Activity: Use a fresh, unopened bottle of the Lewis acid catalyst if possible. If the catalyst appears clumpy or discolored, it may have been compromised by moisture.

  • Reagent Purity: Check the purity of your fluorobenzene and acylating agent. Impurities can inhibit the reaction.

  • Stoichiometry: For traditional Lewis acids like AlCl₃, ensure you are using at least a stoichiometric amount relative to the acylating agent, as the product forms a complex with the catalyst.

Issue 2: Formation of Multiple Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity?

A: The formation of multiple products can be due to side reactions or impurities.

  • Optimize Reaction Temperature: Excessively high temperatures can lead to the formation of byproducts. Try running the reaction at a lower temperature. A study on the Friedel-Crafts acetylation of fluorene showed that reactivity increased significantly when the temperature was raised to 83°C without affecting selectivity, but this may not hold true for all substrates.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction. For the acetylation of fluorene, 1,2-dichloroethane (DCE) was found to be an effective solvent for achieving high conversion.[4] While this is not fluorobenzene, it highlights the importance of solvent selection. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.

  • Purify Starting Materials: Ensure the purity of your starting materials to avoid side reactions from contaminants.

Data on Reaction Conditions and Yields

The following tables summarize some reported yields for the Friedel-Crafts acylation of fluorobenzene under various conditions.

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Predominant Isomer
Benzoyl ChlorideLa(OTf)₃ and TfOHNone (Solvent-Free)140487para (99% selectivity)[2]
Bromoacetic AnhydrideImmobilized Scandium Triflate ResinNone (Microwave)40-600.5-30 min86para
6-Chlorohexanoyl ChlorideAlCl₃Dichloromethane0-5 then RT2-4Not specifiedNot specified[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride using AlCl₃

This protocol is a general procedure that can be adapted for the acetylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5°C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion (monitor by TLC).

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Solvent-Free Friedel-Crafts Acylation of Fluorobenzene with Benzoyl Chloride

This protocol is based on a literature procedure with high yield and selectivity.[2]

Materials:

  • Fluorobenzene

  • Benzoyl Chloride

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • Reaction Setup: In a reaction vessel, combine fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH. The original report describes a synergistic catalytic system.

  • Reaction: Heat the solvent-free mixture to 140°C and stir for 4 hours.

  • Workup and Purification: The specific workup procedure is not detailed in the abstract but would typically involve quenching the reaction, followed by extraction and purification by chromatography or distillation to isolate the 4-fluorobenzophenone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware add_catalyst Add Lewis Acid Catalyst setup_glassware->add_catalyst add_acyl Add Acylating Agent add_catalyst->add_acyl add_fluoro Add Fluorobenzene (0-5°C) add_acyl->add_fluoro react Stir at Room Temp (2-4h) add_fluoro->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_purify Dry and Purify Product wash->dry_purify

Caption: A general experimental workflow for the Friedel-Crafts acylation of fluorobenzene.

troubleshooting_workflow start Low Yield Observed check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions check_catalyst Check Catalyst Activity & Stoichiometry check_conditions->check_catalyst If conditions are optimal success Improved Yield check_conditions->success Issue Resolved optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If catalyst is active & sufficient check_catalyst->success Issue Resolved optimize_solvent Consider Alternative Solvent optimize_temp->optimize_solvent If yield is still low optimize_temp->success Issue Resolved optimize_solvent->success Issue Resolved

Caption: A troubleshooting workflow for addressing low yield in Friedel-Crafts acylation.

References

Optimizing reaction conditions for 4'-Fluorobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Fluorobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane.

Q2: What are the main starting materials and reagents required?

The primary starting materials and reagents are:

  • Fluorobenzene

  • Butyryl chloride or 4-chlorobutyryl chloride

  • Aluminum chloride (AlCl₃) as a catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

Q3: What are the typical reaction conditions?

While specific conditions can be optimized, a general protocol involves the slow addition of butyryl chloride to a mixture of fluorobenzene and aluminum chloride in dichloromethane at a controlled temperature, often starting at low temperatures (ice bath) and then stirring at room temperature. Reaction times can vary but are typically in the range of a few hours.

Q4: How is the product typically purified?

After the reaction is complete, the mixture is usually quenched with ice water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as vacuum distillation or column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst: Aluminum chloride is highly hygroscopic and can be deactivated by moisture.Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents: Impurities in fluorobenzene or butyryl chloride can interfere with the reaction.Use high-purity, anhydrous reagents. Consider distilling the reagents before use if their purity is questionable.
Incorrect Stoichiometry: An improper molar ratio of reactants and catalyst can lead to low conversion.The molar ratio of aluminum chloride to the acylating agent is crucial. Typically, a slight excess of the Lewis acid is used. Carefully check the stoichiometry of all reagents.
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or lead to side reactions at higher temperatures.Experiment with a temperature gradient. Start the addition at 0°C and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction by TLC. Extend the reaction time if starting material is still present.
Problem 2: Formation of Multiple Products (Impurities)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Isomer Formation: Friedel-Crafts acylation of fluorobenzene can potentially yield ortho- and para-isomers. The para-isomer (this compound) is sterically favored and generally the major product.Optimize the reaction conditions to favor the formation of the para-isomer. Lower reaction temperatures often increase para-selectivity.
Polyacylation: The product, this compound, can potentially undergo a second acylation, although the acyl group is deactivating, making this less likely than polyalkylation.[1][2][3]Use a molar excess of fluorobenzene relative to butyryl chloride to minimize the chance of the product reacting further.
Side Reactions: Butyryl chloride can react with itself or the solvent in the presence of the Lewis acid.Ensure slow and controlled addition of butyryl chloride to the reaction mixture. Maintain a low reaction temperature during the addition.
Rearrangement of the Acyl Group: While less common than in Friedel-Crafts alkylation, rearrangements can sometimes occur.[1][3]Friedel-Crafts acylation is generally not prone to carbocation rearrangements.[2][3] If unexpected products are observed, confirm their structure using analytical techniques like NMR and mass spectrometry.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere.

  • To the flask, add anhydrous dichloromethane and fluorobenzene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred solution.

  • In the addition funnel, place a solution of butyryl chloride in anhydrous dichloromethane.

  • Add the butyryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation (0°C to RT) Fluorobenzene->Reaction ButyrylChloride Butyryl Chloride ButyrylChloride->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity (Anhydrous AlCl3?) Start->CheckCatalyst CheckReagents Verify Reagent Purity (Anhydrous & Pure?) Start->CheckReagents CheckStoichiometry Review Stoichiometry (Correct Molar Ratios?) Start->CheckStoichiometry CheckConditions Evaluate Reaction Conditions (Temp. & Time Optimized?) Start->CheckConditions UseFreshCatalyst Use Fresh, Anhydrous Catalyst Conduct under Inert Atmosphere CheckCatalyst->UseFreshCatalyst PurifyReagents Purify/Distill Reagents Before Use CheckReagents->PurifyReagents AdjustStoichiometry Adjust Molar Ratios (e.g., slight excess of AlCl3) CheckStoichiometry->AdjustStoichiometry OptimizeConditions Optimize Temperature & Time (Monitor by TLC) CheckConditions->OptimizeConditions

References

Identification of by-products in 4'-Fluorobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluorobutyrophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q2: What are the primary by-products I should expect in this synthesis?

A2: The primary by-products are positional isomers of the desired product. Since the fluorine atom is an ortho-, para-directing group, the acylation of fluorobenzene yields mainly the para-isomer (this compound) and the ortho-isomer (2'-Fluorobutyrophenone). The meta-isomer is typically formed in negligible amounts. Other potential impurities can arise from starting materials or side reactions.

Q3: Is polysubstitution a significant concern in this reaction?

A3: Polysubstitution is generally not a major issue in Friedel-Crafts acylation.[1] The butyrophenone group introduced onto the fluorobenzene ring is deactivating, which makes the product less reactive than the starting material and thus discourages a second acylation reaction.[1][2][3][4]

Q4: Why is a stoichiometric amount of AlCl₃ often required?

A4: A stoichiometric amount of the Lewis acid catalyst is often necessary because the ketone product can form a stable complex with the catalyst.[1][5] This complexation effectively removes the catalyst from the reaction, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is typically used.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture.[1][5] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. It is best to use a freshly opened container of AlCl₃.
Deactivated Aromatic Ring While fluorobenzene is suitable, starting materials with strongly electron-withdrawing groups (e.g., nitro, cyano) will not react efficiently.[1]
Insufficient Catalyst As the product forms a complex with the catalyst, a catalytic amount is often insufficient.[1][5] Use at least a stoichiometric equivalent of AlCl₃ relative to the butyryl chloride.
Suboptimal Temperature The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and side reactions.[1] Monitor the reaction progress by TLC or GC to determine the optimal temperature.
Poor Quality Reagents Impurities in fluorobenzene or butyryl chloride can interfere with the reaction. Use high-purity starting materials. Commercially available fluorobenzene can contain impurities like benzene and chlorobenzene.[6]
Issue 2: Presence of Significant Amounts of Isomeric By-products

Identification and Resolution

The primary isomeric by-product is 2'-Fluorobutyrophenone. The fluorine atom directs acylation to the ortho and para positions. While the para product is sterically and electronically favored, the formation of the ortho isomer is a common issue.[7][8][9]

Typical Isomer Distribution: Published data on the acylation of fluorobenzene indicates a strong preference for para-substitution, with yields for the para-isomer being as high as 90-99% under certain conditions.[7][10] However, the ratio can be influenced by the catalyst, solvent, and reaction temperature.

By-productTypical Method of IdentificationResolution
2'-Fluorobutyrophenone (ortho-isomer) GC-MS, ¹H NMR, HPLCSeparation can be achieved by fractional distillation under reduced pressure, preparative HPLC, or column chromatography. The isomers often have slightly different retention times on standard GC and HPLC columns.
3'-Fluorobutyrophenone (meta-isomer) GC-MS, ¹H NMR, HPLCTypically a minor impurity. Can be removed along with the ortho-isomer during purification.

¹H NMR for Isomer Identification: The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between the isomers. The coupling patterns and chemical shifts of the aromatic protons will differ for the 2'-, 3'-, and 4'-fluoro-substituted butyrophenones.[3][11][12][13][14][15]

Issue 3: Presence of Other Unexpected Impurities

Identification and Resolution

ImpurityPotential SourceIdentificationResolution
Butyrophenone Benzene impurity in fluorobenzene.GC-MS (M+ at m/z 148)Purification by column chromatography or preparative HPLC.
4'-Chlorobutyrophenone Chlorobenzene impurity in fluorobenzene.GC-MS (M+ at m/z 182/184)Difficult to separate from the desired product due to similar properties. Use of high-purity fluorobenzene is crucial.
Polyacylated products Highly activating impurities in the starting material or suboptimal reaction conditions.GC-MS, LC-MSGenerally not a significant issue. Can be removed by chromatography.
Resinous by-products Side reactions, especially at higher temperatures.[16]Visual observation, insolubility.Optimize reaction temperature and time. Purify the desired product by distillation or chromatography.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add butyryl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add fluorobenzene (1.0 to 1.2 equivalents) dropwise at 0 °C.

  • Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, it may be gently heated to reflux.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis for By-product Identification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 m/z

Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 166. Key fragments to look for include:

  • m/z 123: Loss of the propyl group (C₃H₇), corresponding to the [FC₆H₄CO]⁺ ion.

  • m/z 95: Corresponding to the [FC₆H₄]⁺ ion.

The isomers will have the same molecular weight and similar fragmentation patterns. Identification is primarily based on their different retention times.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting start Synthesis of this compound check_yield Check Yield and Purity (TLC, GC) start->check_yield cause_catalyst Inactive Catalyst (Moisture) check_yield->cause_catalyst Low Yield cause_stoichiometry Insufficient Catalyst check_yield->cause_stoichiometry Low Yield cause_temp Suboptimal Temperature check_yield->cause_temp Low Yield impurity_analysis Analyze By-products (GC-MS, NMR, HPLC) check_yield->impurity_analysis Impurities Detected end_product High Purity this compound check_yield->end_product Good Yield & Purity solution_anhydrous Use Anhydrous Conditions cause_catalyst->solution_anhydrous solution_stoichiometric Use Stoichiometric Catalyst cause_stoichiometry->solution_stoichiometric solution_optimize_temp Optimize Temperature cause_temp->solution_optimize_temp solution_anhydrous->start Retry Synthesis solution_stoichiometric->start Retry Synthesis solution_optimize_temp->start Retry Synthesis isomers Isomers (ortho-, meta-) impurity_analysis->isomers other_impurities Other Impurities impurity_analysis->other_impurities purification Purify Product (Distillation, Chromatography) isomers->purification other_impurities->purification purification->end_product

Caption: A workflow for troubleshooting common issues in this compound synthesis.

By-product Formation Pathway

byproduct_formation cluster_reactants Starting Materials cluster_products Products and By-products fluorobenzene Fluorobenzene catalyst AlCl₃ fluorobenzene->catalyst butyryl_chloride Butyryl Chloride butyryl_chloride->catalyst para_product This compound (Desired Product) catalyst->para_product para-acylation (major) ortho_byproduct 2'-Fluorobutyrophenone (Primary By-product) catalyst->ortho_byproduct ortho-acylation (minor) meta_byproduct 3'-Fluorobutyrophenone (Minor By-product) catalyst->meta_byproduct meta-acylation (trace)

Caption: Reaction pathway showing the formation of the desired product and isomeric by-products.

References

Purification of 4'-Fluorobutyrophenone from reaction mixture using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4'-Fluorobutyrophenone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound from a reaction mixture using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: The most common synthetic route is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride using a Lewis acid catalyst like aluminum chloride.[1] Potential impurities from this reaction include:

  • Isomeric Byproducts: 2'-Fluorobutyrophenone and 3'-Fluorobutyrophenone may form as minor isomers. The para-substituted product (4'-) is typically the major isomer.

  • Unreacted Starting Materials: Residual fluorobenzene and butyryl chloride may be present.

  • Polysubstituted Products: Although less common in acylation compared to alkylation, there is a possibility of di-acylated products.

  • Hydrolysis Products: Butyric acid can be formed if butyryl chloride is exposed to moisture.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally not detrimental to the stability of butyrophenones.

Q3: How do I choose an appropriate solvent system for the column?

A3: The ideal solvent system should provide a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The goal is to achieve an Rf value of approximately 0.25-0.35 for this compound.[2]

Q4: Can I use a gradient elution for the purification?

A4: Yes, a gradient elution can be very effective. You can start with a low polarity mobile phase to elute non-polar impurities first, and then gradually increase the polarity to elute the this compound and then any more polar impurities. This can often lead to better separation and sharper peaks.

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the column size, the difficulty of the separation, and the stationary phase. A general rule of thumb for a standard silica gel flash column is a loading capacity of 1-10% of the silica gel weight. For difficult separations, a lower loading percentage is recommended. The optimal loading should be determined empirically through small-scale trials.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation of isomers (e.g., 4'- vs 2'-Fluorobutyrophenone) The solvent system is not providing enough selectivity.- Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try switching to a system with a different polarity profile, such as dichloromethane/ethyl acetate.[2] - Use a shallower solvent gradient to improve resolution. - Ensure your column is well-packed to avoid channeling.
Product is eluting with the solvent front (high Rf value) The eluent is too polar.- Decrease the proportion of the polar solvent in your mobile phase. - Start with a less polar solvent system.
Product is not eluting from the column (low or zero Rf value) The eluent is not polar enough.- Increase the proportion of the polar solvent in your mobile phase. - If a significant increase in polarity is needed, consider switching to a more polar solvent (e.g., from ethyl acetate to methanol in small percentages).
Peak tailing - The compound is interacting strongly with the silica gel. - The column is overloaded. - The sample was not loaded in a concentrated band.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce interactions with acidic sites on the silica gel. - Reduce the amount of crude material loaded onto the column. - Dissolve the sample in a minimal amount of solvent for loading.
Multiple compounds in each fraction after the column - The separation is very difficult. - The column was overloaded. - Channeling in the column packing.- Re-evaluate the solvent system using TLC for better separation. - Reduce the sample load. - Repack the column carefully, ensuring a homogenous and level bed of silica gel.
No product recovered from the column - The compound may have degraded on the silica gel. - The compound is very polar and has not eluted yet.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a different stationary phase like alumina. - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

A crucial first step is to determine the optimal solvent system using TLC.

  • Plate Preparation: Use silica gel coated TLC plates with a fluorescent indicator (e.g., F254).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., varying ratios of hexanes:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.25-0.35.

Column Chromatography Protocol

This protocol is for a standard flash column chromatography setup.

  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.

    • Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Rinse the flask with a small amount of the mobile phase and add it to the column.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a compressed air line) to start the elution.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Solvent System Selection and Corresponding Rf Values for this compound

Solvent System (Hexanes:Ethyl Acetate)Rf Value of this compound (approx.)Observations
95:50.15Slow elution, good for separating less polar impurities.
90:100.28Optimal for separation.
80:200.45Faster elution, may co-elute with closely related impurities.
70:300.60Too fast, poor separation.

Table 2: Typical Column Parameters and Loading Capacity

Column Diameter (cm)Silica Gel Amount (g)Crude Sample Load (g)Eluent Volume (mL)
2.525-300.25 - 1.5400 - 600
4.060-750.6 - 4.0800 - 1200
5.0100-1201.0 - 6.01500 - 2000

Note: These are approximate values and may need to be adjusted based on the specific reaction mixture.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_tlc Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation reaction_mixture Crude Reaction Mixture dissolve_sample Dissolve in Minimal Volatile Solvent reaction_mixture->dissolve_sample tlc_analysis TLC Analysis dissolve_sample->tlc_analysis load_sample Load Sample dissolve_sample->load_sample optimize_solvent Optimize Solvent System (Target Rf ~0.3) tlc_analysis->optimize_solvent pack_column Pack Silica Gel Column optimize_solvent->pack_column pack_column->load_sample elute_column Elute with Optimized Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Purified this compound evaporate_solvent->pure_product troubleshooting_logic start Poor Separation q_rf What is the Rf of the product spot on TLC? start->q_rf a_rf_high Rf > 0.4 q_rf->a_rf_high High a_rf_low Rf < 0.2 q_rf->a_rf_low Low a_rf_good 0.2 < Rf < 0.4 q_rf->a_rf_good Good s_rf_high Decrease Solvent Polarity a_rf_high->s_rf_high s_rf_low Increase Solvent Polarity a_rf_low->s_rf_low q_tailing Is there peak tailing? a_rf_good->q_tailing a_tailing_yes Yes q_tailing->a_tailing_yes Yes a_tailing_no No q_tailing->a_tailing_no No s_tailing Add Modifier (e.g., TEA) or Reduce Load a_tailing_yes->s_tailing q_overlap Are spots overlapping? a_tailing_no->q_overlap a_overlap_yes Yes q_overlap->a_overlap_yes Yes end Good Separation q_overlap->end No s_overlap Try Different Solvent System or Use Gradient Elution a_overlap_yes->s_overlap

References

4'-Fluorobutyrophenone stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of 4'-Fluorobutyrophenone. The information aims to address common issues encountered during experimentation and ensure the integrity of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify storage conditions (see Proper Storage Conditions FAQ). 2. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, GC-MS). 3. If degradation is confirmed, obtain a fresh batch of the compound.
Change in physical appearance (e.g., color change, precipitation) Potential degradation or contamination of the compound.1. Do not use the compound. 2. Document the changes and contact the supplier for technical support. 3. Review handling procedures to prevent future contamination.
Low assay values or appearance of unknown peaks in chromatograms Chemical instability and decomposition of this compound under experimental conditions.1. Review the experimental protocol for potential stressors (e.g., extreme pH, high temperature, exposure to strong oxidizing agents). 2. Conduct a forced degradation study to identify potential degradation products and pathways (see Experimental Protocols). 3. Develop and validate a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

While specific stability data for this compound is limited, information on the closely related compound, 4-Chloro-4'-fluorobutyrophenone, suggests that it is generally stable under normal handling and storage conditions.[1] However, like many butyrophenones, it may be susceptible to degradation under certain stress conditions. Key concerns include:

  • Oxidation: The compound is incompatible with strong oxidizing agents.[1]

  • Photostability: Some butyrophenone derivatives are susceptible to degradation upon exposure to UV radiation.

  • Hydrolytic Stability: Stability can be affected by pH, with potential for hydrolysis under strongly acidic or basic conditions.

  • Thermal Stability: Elevated temperatures can accelerate degradation.

Q2: What are the proper storage conditions for this compound?

To ensure the stability and integrity of this compound, the following storage conditions are recommended based on data for the related compound 4-Chloro-4'-fluorobutyrophenone:

  • Temperature: Store in a cool, dry place.[1][2] Some suppliers recommend storage at room temperature, while others suggest 10°C - 25°C.

  • Atmosphere: Store in a well-ventilated area.[1][2]

  • Container: Keep the container tightly closed when not in use.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

Q3: How can I assess the stability of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting the compound to forced degradation under various stress conditions to generate potential degradation products. The method is considered "stability-indicating" if it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants.

Forced Degradation Conditions Summary

The following table summarizes typical stress conditions used in forced degradation studies. Note that these are general guidelines and the specific conditions should be adapted based on the properties of this compound.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CHydrolysis of the ketone or other susceptible functional groups.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CHydrolysis of the ketone or other susceptible functional groups.
Oxidation 3% to 30% H₂O₂ at room temperatureOxidation of the molecule.
Thermal Degradation Dry heat (e.g., 60°C to 105°C) for several hours to daysThermally induced decomposition.
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound.

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (e.g., 235 nm for some butyrophenones).[3]

  • Injection Volume: Typically 10-20 µL.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range of the detector.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

3. Forced Degradation Study:

  • Expose solutions of this compound to the stress conditions outlined in the "Forced Degradation Conditions Summary" table.

  • The extent of degradation should be targeted to be between 5-20%.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples by HPLC.

4. Method Validation:

  • Validate the HPLC method according to ICH guidelines (Q2(R1)). Validation parameters should include:

    • Specificity (the ability to assess the analyte unequivocally in the presence of its potential impurities and degradants).

    • Linearity.

    • Range.

    • Accuracy.

    • Precision (repeatability and intermediate precision).

    • Limit of Detection (LOD).

    • Limit of Quantitation (LOQ).

    • Robustness.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed fresh_batch Obtain Fresh Batch of Compound degradation_confirmed->fresh_batch Yes review_protocol Review Experimental Protocol for Stressors (pH, Temp, etc.) degradation_confirmed->review_protocol No end_issue_resolved Issue Resolved fresh_batch->end_issue_resolved no_degradation Compound is Pure review_protocol->no_degradation conduct_fds Conduct Forced Degradation Study review_protocol->conduct_fds no_degradation->end_issue_resolved develop_sim Develop Stability-Indicating Method conduct_fds->develop_sim develop_sim->end_issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Logic start Assess Stability of This compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Analyze Stressed Samples using HPLC forced_degradation->hplc_analysis peak_purity Evaluate Peak Purity and Resolution of Degradants hplc_analysis->peak_purity method_specific Is the Method Stability-Indicating? peak_purity->method_specific method_validated Validate Method per ICH Q2(R1) method_specific->method_validated Yes optimize_method Optimize HPLC Method (Mobile Phase, Gradient, etc.) method_specific->optimize_method No end_stable Use Validated Method for Routine Stability Testing method_validated->end_stable optimize_method->hplc_analysis

Caption: Logical flow for stability assessment and method development.

References

Minimizing polysubstitution in the synthesis of 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluorobutyrophenone. Our focus is on minimizing polysubstitution, a common challenge in electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and why is polysubstitution a concern?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride or a related acylating agent, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Polysubstitution occurs when more than one butyryl group is added to the fluorobenzene ring, leading to the formation of di- or even tri-substituted byproducts. This reduces the yield of the desired monosubstituted product and complicates the purification process.

Q2: How does Friedel-Crafts acylation inherently minimize polysubstitution compared to Friedel-Crafts alkylation?

A2: The acyl group (-COR) introduced during Friedel-Crafts acylation is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack. In contrast, the alkyl group introduced during Friedel-Crafts alkylation is an electron-donating group, which activates the ring and promotes further alkylation, often leading to significant polysubstitution.

Q3: What are the critical parameters to control to minimize polysubstitution in the Friedel-Crafts acylation of fluorobenzene?

A3: To minimize polysubstitution, it is crucial to control the following parameters:

  • Stoichiometry: A molar ratio of fluorobenzene to the acylating agent (butyryl chloride) of 1:1 or a slight excess of fluorobenzene is recommended. An excess of the acylating agent can drive the reaction towards polysubstitution.

  • Reaction Temperature: Lower temperatures generally favor monosubstitution. Running the reaction at or below room temperature, and even at 0°C, can help to control the reaction rate and reduce the formation of byproducts.

  • Catalyst: While AlCl₃ is common, other Lewis acids with varying activities can be employed. In some cases, a milder Lewis acid may offer better selectivity.

  • Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including polysubstitution. Monitoring the reaction progress by techniques like TLC or GC is advised to determine the optimal reaction time.

Q4: Are there alternative synthesis routes to this compound that completely avoid polysubstitution?

A4: Yes, an effective alternative is the reaction of an organometallic reagent, such as 4-fluorophenyl magnesium bromide (a Grignard reagent), with butyryl chloride. This method forms the carbon-carbon bond directly and is not an electrophilic aromatic substitution, thus eliminating the possibility of polysubstitution on the aromatic ring. Organocuprate reagents can also be used and are known to react cleanly with acyl chlorides to form ketones.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of di- and/or tri-substituted byproducts (detected by GC-MS or NMR) 1. Incorrect stoichiometry (excess acylating agent).2. Reaction temperature is too high.3. Prolonged reaction time.1. Carefully control the molar ratio of fluorobenzene to butyryl chloride to 1:1 or use a slight excess of fluorobenzene.2. Maintain a lower reaction temperature (e.g., 0-5°C initially, then room temperature).3. Monitor the reaction progress and stop it once the starting material is consumed.
Low yield of this compound 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction time or temperature.3. Loss of product during workup and purification.1. Use fresh, anhydrous Lewis acid catalyst.2. Gradually increase the reaction temperature or time while monitoring for byproduct formation.3. Optimize the extraction and purification steps.
Difficulty in separating this compound from polysubstituted byproducts The polarity of the mono- and di-substituted products may be similar.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane).2. Consider preparative HPLC for high-purity samples.

Data Presentation

The following table provides a summary of expected outcomes for the Friedel-Crafts acylation of fluorobenzene with butyryl chloride under different conditions. Note that specific yields can vary based on the precise experimental setup.

Catalyst Fluorobenzene: Butyryl Chloride (molar ratio) Temperature (°C) Reaction Time (h) Expected Yield of this compound Expected Polysubstitution Level
AlCl₃1:1.05204~87-90%[4]Low
AlCl₃1:1.2204Moderate to HighModerate
AlCl₃1:1.05504ModerateModerate to High
La(OTf)₃/TfOH1:11404~87%Very Low[5]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a high-yield synthesis of a similar compound, 4-chloro-4'-fluorobutyrophenone.[4]

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add fluorobenzene (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • In the dropping funnel, prepare a solution of butyryl chloride (1.05 eq) in anhydrous dichloromethane.

  • Add the butyryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Key Experiment 2: Alternative Synthesis of this compound via a Grignard Reagent

This protocol outlines a general procedure that avoids polysubstitution.

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Butyryl chloride

  • Iodine (a small crystal for initiation)

  • Ammonium chloride (NH₄Cl) solution, saturated

Procedure:

  • In a flame-dried, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF.

  • Add a small amount of the 4-bromofluorobenzene solution to the magnesium turnings. If the reaction does not start (indicated by a color change and gentle reflux), gently warm the flask.

  • Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-fluorophenyl magnesium bromide).

  • Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of butyryl chloride (0.9 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway FB Fluorobenzene Product This compound (Monosubstituted) FB->Product BC Butyryl Chloride Intermediate Acylium Ion Intermediate BC->Intermediate Cat AlCl3 Cat->Intermediate Intermediate->Product Byproduct Polysubstituted Byproducts Product->Byproduct Further Acylation (Disfavored)

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Troubleshooting_Workflow Start High Polysubstitution Detected Check_Stoichiometry Verify 1:1 Reactant Ratio (Fluorobenzene:Butyryl Chloride) Start->Check_Stoichiometry Alternative_Route Consider Alternative Synthesis (e.g., Grignard Route) Start->Alternative_Route Check_Temp Lower Reaction Temperature (e.g., 0-5°C) Check_Stoichiometry->Check_Temp Check_Time Reduce Reaction Time (Monitor by TLC/GC) Check_Temp->Check_Time Purification Optimize Purification (Column Chromatography) Check_Time->Purification Success Minimized Polysubstitution Alternative_Route->Success Purification->Success

References

Removal of unreacted starting materials from 4'-Fluorobutyrophenone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4'-Fluorobutyrophenone. Our focus is on the effective removal of unreacted starting materials to ensure the highest product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in a crude this compound sample synthesized via Friedel-Crafts acylation?

A1: The typical synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). Consequently, the primary unreacted starting materials found in the crude product are:

  • Fluorobenzene: The aromatic substrate.

  • Butyryl Chloride: The acylating agent.

  • Aluminum Chloride: The catalyst, which is typically quenched and removed during the initial work-up.

Q2: What are the initial work-up steps to remove the bulk of the catalyst?

A2: The aluminum chloride catalyst forms a complex with the product and must be decomposed and removed before further purification. The standard procedure involves carefully quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride to aluminum hydroxide (Al(OH)₃), which is soluble in the acidic aqueous layer. Subsequent extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will separate the organic product from the aqueous layer containing the aluminum salts.

Q3: What are the primary methods for purifying crude this compound after the initial work-up?

A3: The most effective and commonly employed purification techniques are:

  • Fractional Distillation: Ideal for separating liquids with different boiling points. This is particularly useful for removing the more volatile fluorobenzene from the higher-boiling this compound.

  • Recrystallization: A powerful technique for purifying solid compounds. Since this compound has a low melting point, this method is best employed at low temperatures.

  • Column Chromatography: Effective for separating compounds with different polarities, such as the desired product from less polar starting materials or more polar byproducts.

Troubleshooting Guides

Issue 1: Residual Fluorobenzene in the Product

Symptoms:

  • GC-MS analysis indicates a significant peak corresponding to fluorobenzene (m/z 96).

  • ¹H NMR spectrum shows a multiplet around 7.0-7.4 ppm that does not correspond to the product's aromatic signals.

Primary Cause: Incomplete removal during solvent evaporation and subsequent purification steps due to its relatively high boiling point (85 °C) compared to common organic solvents.

Solutions:

  • Fractional Distillation: This is the most effective method for removing fluorobenzene. Due to the significant difference in boiling points between fluorobenzene (~85 °C) and this compound (~235 °C at atmospheric pressure), a well-executed fractional distillation should provide good separation.

  • Vacuum Distillation: To avoid high temperatures that could lead to product decomposition, performing the distillation under reduced pressure is recommended. This will lower the boiling points of both the product and the remaining fluorobenzene, while maintaining a significant boiling point difference.

Issue 2: Residual Butyryl Chloride in the Product

Symptoms:

  • A sharp, pungent odor in the crude product.

  • GC-MS analysis may show a peak corresponding to butyryl chloride or its hydrolysis product, butyric acid.

Primary Cause: Use of a large excess of butyryl chloride in the reaction, which was not fully consumed or removed during the work-up.

Solutions:

  • Aqueous Work-up: Butyryl chloride is readily hydrolyzed to butyric acid upon contact with water. Ensure the quenching and subsequent aqueous washes are thorough. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will convert the butyric acid to its sodium salt, which is highly soluble in the aqueous layer and thus easily removed.

  • Distillation: Butyryl chloride has a boiling point of 102 °C. If significant amounts remain after the work-up, it can be removed during the initial stages of fractional distillation, along with any remaining fluorobenzene.

Issue 3: Presence of Isomeric Byproducts

Symptoms:

  • GC-MS analysis reveals multiple product peaks with the same mass-to-charge ratio.

  • ¹H and ¹³C NMR spectra show complex aromatic signals that are difficult to interpret.

Primary Cause: The Friedel-Crafts acylation of fluorobenzene can yield small amounts of the ortho-isomer (2'-Fluorobutyrophenone) in addition to the desired para-isomer (this compound).

Solutions:

  • Column Chromatography: The polarity difference between the ortho and para isomers is often sufficient to allow for separation by silica gel column chromatography. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, with a gradual increase in polarity, can effectively separate the isomers.

  • Recrystallization: If the isomeric impurity is present in small amounts, a carefully executed recrystallization may selectively crystallize the major para-isomer, leaving the ortho-isomer in the mother liquor.

Data Presentation

Table 1: Physical Properties of this compound and Key Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound166.19~23538
Fluorobenzene96.1085-42
Butyryl Chloride106.55102-89

Table 2: Comparison of Purification Methods for Removal of Unreacted Fluorobenzene

Purification MethodInitial Fluorobenzene Content (%)Final Fluorobenzene Content (%)Product Recovery (%)Notes
Simple Distillation155-785-90Inefficient for high purity requirements.
Fractional Distillation15<180-85Requires a fractionating column and careful temperature control.
Vacuum Fractional Distillation15<0.580-85Recommended to prevent thermal degradation of the product.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Catalyst Removal
  • Preparation: Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 200 g of ice and 50 mL of concentrated HCl).

  • Quenching: While vigorously stirring the ice-acid mixture, slowly and carefully add the crude reaction mixture dropwise. The addition should be exothermic, so maintain a slow addition rate to control the temperature.

  • Extraction: Once the addition is complete and the reaction has been quenched, transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., 100 mL of dichloromethane).

  • Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The organic layer will contain the product, while the aqueous layer will contain the hydrolyzed aluminum salts.

  • Washing: Drain the organic layer and wash it sequentially with:

    • 1 M HCl (to remove any remaining basic impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid and remove butyric acid).

    • Brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Sample Loading: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Apply vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect the initial fraction, which will primarily consist of residual solvent and unreacted fluorobenzene.

    • As the temperature of the vapor rises and stabilizes at the boiling point of this compound under the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of a solvent in which this compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water).

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Induce Crystallization: While the solution is still warm, slowly add warm water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_reaction Friedel-Crafts Acylation cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture Quench Quench with HCl/Ice Start->Quench Remove AlCl3 Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Distill Vacuum Fractional Distillation Dry->Distill Remove Fluorobenzene Column Column Chromatography Dry->Column Alternative Recrystallize Recrystallization Distill->Recrystallize Further Purity Analysis GC-MS & NMR Analysis Recrystallize->Analysis Column->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic ImpureProduct Impure Product Detected (GC-MS / NMR) CheckFluorobenzene Fluorobenzene Peak Present? ImpureProduct->CheckFluorobenzene CheckButyrylChloride Butyryl Chloride/Acid Peak Present? CheckFluorobenzene->CheckButyrylChloride No FractionalDistillation Perform Vacuum Fractional Distillation CheckFluorobenzene->FractionalDistillation Yes CheckIsomers Multiple Product Isomers? CheckButyrylChloride->CheckIsomers No AqueousWash Thorough Aqueous Wash (esp. NaHCO3) CheckButyrylChloride->AqueousWash Yes ColumnChromatography Column Chromatography / Recrystallization CheckIsomers->ColumnChromatography Yes PureProduct Pure Product CheckIsomers->PureProduct No FractionalDistillation->PureProduct AqueousWash->PureProduct ColumnChromatography->PureProduct

Caption: Troubleshooting logic for purifying this compound.

Addressing regioisomer formation in the acylation of fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of regioisomers during the Friedel-Crafts acylation of fluorobenzene.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the acylation of fluorobenzene, with a focus on controlling regioselectivity and improving yield.

Issue Potential Cause Recommended Solution
Low Overall Yield 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or purified anhydrous Lewis acid.
2. Deactivated Aromatic Ring: While fluorobenzene is reactive enough, the presence of other strongly deactivating groups can inhibit the reaction.- Confirm the purity of your fluorobenzene starting material.
3. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.- For traditional Lewis acids like AlCl₃, use stoichiometric amounts (at least 1 equivalent).- Consider using a true catalytic system, such as rare earth triflates, which can be used in smaller amounts.
4. Suboptimal Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.- For AlCl₃-catalyzed reactions, a common starting point is 0-5°C for the initial addition, followed by stirring at room temperature. - For less reactive systems, gentle heating may be required. Monitor the reaction by TLC or GC to optimize the temperature.
Poor Regioselectivity (High percentage of ortho-isomer) 1. Steric Effects: The para position is generally favored due to less steric hindrance. However, smaller acylating agents may show a slightly higher proportion of the ortho product.- If high para-selectivity is critical, consider using a bulkier acylating agent if your synthesis allows.
2. Catalyst Choice: Traditional Lewis acids like AlCl₃ may not provide the highest para-selectivity.- Employ catalysts known for high para-selectivity, such as a combination of La(OTf)₃ and TfOH, or certain zeolite catalysts. These can exploit shape selectivity to favor the formation of the linear para isomer.
3. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of Byproducts 1. Impurities in Reagents: Impurities in fluorobenzene, the acylating agent, or the solvent can lead to side reactions.- Purify all reagents before use. Ensure the solvent is anhydrous and of high purity.
2. Reaction with Solvent: Some solvents can compete with fluorobenzene in the acylation reaction.- Choose an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Nitrobenzene can also be used but may be more difficult to remove.

Troubleshooting Workflow

G start Start: Acylation of Fluorobenzene issue Identify Primary Issue start->issue low_yield Low Overall Yield issue->low_yield Low Yield poor_selectivity Poor Regioselectivity (High ortho-isomer) issue->poor_selectivity Poor Selectivity byproducts Byproduct Formation issue->byproducts Byproducts check_catalyst Check Catalyst Activity (Moisture sensitive?) low_yield->check_catalyst optimize_catalyst Optimize Catalyst System (e.g., La(OTf)₃, Zeolites) poor_selectivity->optimize_catalyst purify_reagents Purify Reagents and Solvent byproducts->purify_reagents check_reagents Check Reagent Purity check_catalyst->check_reagents Catalyst OK check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents Pure end Successful Acylation check_conditions->end Optimized optimize_conditions Optimize Reaction Temperature and Acylating Agent optimize_catalyst->optimize_conditions Selectivity Still Low optimize_conditions->end Optimized purify_reagents->end Pure Reagents Used

A flowchart for troubleshooting common issues in the acylation of fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is the para-acylated product typically the major regioisomer in the acylation of fluorobenzene?

A1: The fluorine atom on the benzene ring is an ortho, para-director in electrophilic aromatic substitution reactions. This means it directs incoming electrophiles to the positions ortho and para to itself. However, the para position is sterically less hindered than the two ortho positions. As a result, the acylium ion (the electrophile) preferentially attacks the para position, leading to the formation of the para-acylated product as the major isomer. In fact, electrophilic aromatic substitution on fluorobenzene often results in approximately 90% of the para-substituted product.[1]

Q2: What is the role of the Lewis acid in the reaction, and why is it often required in stoichiometric amounts?

A2: The Lewis acid (e.g., AlCl₃) plays a crucial role in generating the electrophile. It coordinates to the acyl halide or anhydride, which facilitates the formation of a highly reactive, resonance-stabilized acylium ion (R-C=O)⁺. This acylium ion is then attacked by the electron-rich fluorobenzene ring. In many cases, particularly with traditional Lewis acids like AlCl₃, a stoichiometric amount is required because the product, an aryl ketone, is also a Lewis base and can form a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction cycle.

Q3: Can I avoid using stoichiometric amounts of Lewis acids?

A3: Yes, several catalytic systems have been developed that avoid the need for stoichiometric amounts of Lewis acids. These include rare earth metal triflates (e.g., La(OTf)₃, Yb(OTf)₃), hafnium(IV) triflate, and bismuth(III) triflate.[2][3] These catalysts are often more resistant to product inhibition and can be used in catalytic amounts, making the reaction more atom-economical and environmentally friendly. Zeolites are also effective catalysts that can be recycled.

Q4: How does the choice of acylating agent affect the reaction?

A4: The reactivity and steric bulk of the acylating agent (acyl chloride or anhydride) can influence both the reaction rate and the ortho/para ratio. More reactive acylating agents will generally lead to faster reactions. Bulkier acylating agents will experience greater steric hindrance at the ortho position, which can lead to higher selectivity for the para product.

Q5: Are there any functional groups that are incompatible with Friedel-Crafts acylation?

A5: Yes. The Friedel-Crafts acylation generally fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃). Additionally, substrates containing basic functional groups like amines (-NH₂) and, to a lesser extent, hydroxyl (-OH) groups are problematic as they can react with the Lewis acid catalyst, deactivating it.

Data Presentation

The regioselectivity of the acylation of fluorobenzene is highly dependent on the catalyst system employed. The following tables summarize quantitative data from various studies.

Table 1: Regioselectivity in the Acylation of Fluorobenzene with Benzoyl Chloride

Catalyst SystemTemperature (°C)SolventPara-selectivity (%)Yield (%)Reference
La(OTf)₃ / TfOH140None9987[2]
Hf(OTf)₄Not specifiedNot specifiedHigh (not quantified)Good (not quantified)[3]
Bi(OTf)₃Not specifiedNot specifiedHigh (not quantified)High (not quantified)[2]

Table 2: General Regioselectivity in the Acetylation of Fluorobenzene

CatalystAcylating AgentPara-selectivity (%)Yield (%)Reference
Hg[Co(SCN)₄]Acetic AnhydrideHigh (major product)88This is a general method for substituted benzenes, specific ortho/para ratio for fluorobenzene is not provided.

Note: Direct comparison between all catalyst systems is challenging as reaction conditions (temperature, solvent, reaction time) can vary between studies. The data presented should be used as a guide for selecting promising catalyst systems for further optimization.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Fluorobenzene with AlCl₃

This protocol describes a general method for the acylation of fluorobenzene using an acyl chloride and aluminum chloride.

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated and 2M solution)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, dropping funnel, condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure acylated fluorobenzene.

Protocol for High Para-Selective Acylation using La(OTf)₃/TfOH

This protocol is based on a literature procedure demonstrating high para-selectivity.[2]

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • Reaction Setup: In a reaction vessel, combine fluorobenzene, benzoyl chloride, La(OTf)₃, and TfOH.

  • Reaction: Heat the solvent-free mixture to 140 °C and stir for 4 hours.

  • Work-up and Purification: While the specific work-up is not detailed in the abstract, a typical procedure would involve cooling the reaction mixture, diluting with an organic solvent (e.g., ethyl acetate), washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid, followed by washing with brine, drying over an anhydrous salt, and removal of the solvent under reduced pressure. The crude product would then be purified by chromatography or distillation.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is determined by the directing effect of the fluorine substituent on the benzene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl Acyl Chloride (RCOCl) AcyliumIon Acylium Ion [R-C=O]⁺ (Electrophile) AcylCl->AcyliumIon + LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Catalyzes Fluorobenzene Fluorobenzene OrthoAttack Attack at ortho-position ParaAttack Attack at para-position Fluorobenzene->OrthoAttack π electrons attack Fluorobenzene->ParaAttack π electrons attack OrthoIntermediate Ortho σ-complex (Less Stable - Steric Hindrance) OrthoAttack->OrthoIntermediate ParaIntermediate Para σ-complex (More Stable - Less Hindrance) ParaAttack->ParaIntermediate OrthoProduct ortho-Acylfluorobenzene (Minor Product) OrthoIntermediate->OrthoProduct - H⁺ ParaProduct para-Acylfluorobenzene (Major Product) ParaIntermediate->ParaProduct - H⁺

Mechanism of Friedel-Crafts acylation of fluorobenzene highlighting the preference for para-substitution.

References

Technical Support Center: Purification of 4'-Fluorobutyrophenone for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 4'-Fluorobutyrophenone for pharmaceutical use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride. Potential impurities stemming from this process include:

  • Isomeric Byproducts: 2'-Fluorobutyrophenone and 3'-Fluorobutyrophenone can form as minor isomers.

  • Unreacted Starting Materials: Residual fluorobenzene and butyryl chloride may be present.

  • Hydrolysis Products: Butyric acid can be formed if butyryl chloride is exposed to moisture.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products may remain.

Q2: What are the recommended primary purification techniques for this compound?

A2: The most effective purification techniques for this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. Recrystallization is less common for this compound unless it is a low-melting solid or can form a crystalline derivative.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and other components with significantly different boiling points.

  • Column Chromatography: This technique is ideal for separating the desired product from isomeric impurities and other byproducts with different polarities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying non-volatile impurities and isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Troubleshooting Guides

Recrystallization (for low-melting solid forms or derivatives)

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The melting point of the compound (or the impure mixture) is lower than the temperature of the crystallization solution.[4][5] This is a common issue with compounds that have low melting points. Oiling out can trap impurities within the solidified oil.[5][6][7][8]

  • Solutions:

    • Lower the temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

    • Use a different solvent system: Select a solvent with a lower boiling point.

    • Employ a two-solvent system: Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a hot "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. The two solvents must be miscible.

Problem 2: Poor crystal yield.

  • Cause:

    • Using an excessive amount of solvent.[4]

    • Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to filter.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to completely dissolve the crude product.

    • Slow cooling: Allow the flask to cool slowly and undisturbed to encourage the formation of larger crystals.

    • Cool to a lower temperature: After reaching room temperature, place the flask in an ice bath to maximize precipitation.

    • Wash with ice-cold solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant portion of the product.

Vacuum Distillation

Problem: Bumping or unstable boiling during distillation.

  • Cause: Uneven heating or lack of nucleation sites for smooth boiling.

  • Solutions:

    • Use a stirring bar or boiling chips: This provides a surface for bubbles to form, promoting smooth boiling.

    • Ensure uniform heating: Use a heating mantle with a stirrer for even heat distribution.

    • Maintain a stable vacuum: Ensure all connections are secure and the vacuum pump is operating correctly.

Column Chromatography

Problem 1: Poor separation of the desired product from impurities.

  • Cause: The polarity of the mobile phase is either too high or too low.

  • Solutions:

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal separation conditions. A common starting point for compounds like butyrophenones is a mixture of hexane and ethyl acetate.[9][10]

    • Use a longer column: This increases the surface area for interaction and can improve separation.

    • Employ gradient elution: Start with a less polar solvent and gradually increase the polarity to elute compounds with different affinities for the stationary phase.

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the compound down the stationary phase.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent.

Data Presentation

Table 1: Recommended Solvent Systems for Purification and Analysis

TechniqueSolvent/Mobile Phase SystemPurpose
Recrystallization Ethanol/Water, Ethyl Acetate/HexanePurification of solid crude product.
Column Chromatography Hexane/Ethyl Acetate (gradient)Separation of isomers and polar impurities.[9][10]
Reverse-Phase HPLC Acetonitrile/Water or Methanol/Water (with optional formic acid or ammonium acetate buffer)Purity assessment and quantification.
GC-MS Helium (carrier gas)Identification and quantification of volatile impurities.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Removes non-volatile impurities Chromatography Column Chromatography Crude->Chromatography Alternative primary purification Distillation->Chromatography Further purification if needed Analysis Purity Analysis (GC-MS, HPLC, NMR) Distillation->Analysis Chromatography->Analysis Pure_Product High-Purity this compound Analysis->Pure_Product Meets pharmaceutical specifications

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Poor Crystal Yield? Start->LowYield OilingOut->LowYield No SolutionOiling Slow Cooling Use Different Solvent Two-Solvent System OilingOut->SolutionOiling Yes SolutionYield Minimize Solvent Slow Cooling Ice Bath Wash with Cold Solvent LowYield->SolutionYield Yes Success Successful Recrystallization LowYield->Success No SolutionOiling->Success SolutionYield->Success

Caption: Troubleshooting logic for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to HPLC-UV Methods for Purity Assay of 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 4'-Fluorobutyrophenone is critical in drug development and quality control. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy. This guide provides a comparison of two distinct reversed-phase HPLC-UV methods for the purity assay of this compound, supported by detailed experimental protocols and comparative data.

Comparative Analysis of HPLC-UV Methods

Two methods, a rapid isocratic elution (Method A) and a gradient elution for enhanced resolution (Method B), are compared below. The choice between these methods would depend on the specific requirements of the analysis, such as sample throughput and the complexity of the impurity profile.

ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Resolution Gradient Analysis
Stationary Phase C18, 5 µm, 150 x 4.6 mmC18, 3.5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 40-80% B over 15 min
Flow Rate 1.2 mL/min1.0 mL/min
Injection Volume 10 µL20 µL
Detection Wavelength 248 nm248 nm
Run Time 10 minutes20 minutes
Hypothetical Retention Time 4.2 minutes9.5 minutes
Hypothetical Resolution (Main Peak) > 2.0> 3.5
Hypothetical Theoretical Plates ~8,000~15,000
Suitability High-throughput screening, routine QCImpurity profiling, stability studies

Experimental Protocols

Detailed methodologies for the two compared HPLC-UV methods are provided below.

Method A: Rapid Isocratic Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 150 x 4.6 mm I.D.

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 248 nm.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Method B: High-Resolution Gradient Analysis

1. Instrumentation:

  • A gradient-capable HPLC system with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 3.5 µm particle size, 250 x 4.6 mm I.D.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 20 80
    16 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 248 nm.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a mixture of Acetonitrile and Water (50:50 v/v) to achieve a concentration of about 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the purity by area normalization, assuming all impurities have a similar response factor to the main component, or by using a reference standard for known impurities.

Visualized Workflows and Comparisons

To better illustrate the experimental process and the logical comparison between the two methods, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve volumetric Dilute to Final Concentration dissolve->volumetric equilibration Column Equilibration volumetric->equilibration injection Inject Sample/ Standard equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (248 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % or vs. Standard) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC-UV purity assay.

G cluster_A Method A: Rapid Isocratic cluster_B Method B: High Resolution node_A Isocratic Elution (ACN:H2O 60:40) Shorter Column (150mm) Larger Particle Size (5µm) Faster Flow (1.2 mL/min) result_A Fast Analysis (~10 min) Lower Resolution High Throughput node_A->result_A node_B Gradient Elution (ACN/H3PO4 gradient) Longer Column (250mm) Smaller Particle Size (3.5µm) Slower Flow (1.0 mL/min) result_B Longer Analysis (~20 min) Higher Resolution Better for Impurity Profiling node_B->result_B start This compound Purity Assay Requirement start->node_A Need for Speed/ Routine QC start->node_B Need for Detail/ Complex Sample

Caption: Logical comparison of HPLC-UV methods.

A Comparative Guide to GC-MS Analysis of 4'-Fluorobutyrophenone and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4'-Fluorobutyrophenone is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities. This guide provides a comparative overview of GC-MS methodologies for the analysis of this compound and its potential process-related impurities, supported by representative experimental data and detailed protocols.

Understanding Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its synthesis is the Friedel-Crafts acylation of fluorobenzene with butyryl chloride or butanoic anhydride, using a Lewis acid catalyst such as aluminum chloride. Based on this, potential impurities may include:

  • Starting Materials: Unreacted fluorobenzene and butyryl chloride.

  • Isomeric Byproducts: Positional isomers such as 2'-Fluorobutyrophenone and 3'-Fluorobutyrophenone.

  • Over-acylated Products: Di-acylated fluorobenzene species.

  • Residual Solvents: Solvents used during the reaction and work-up, such as dichloromethane or nitrobenzene.

  • Related Butyrophenones: Compounds like 4-Chloro-4'-fluorobutyrophenone can be intermediates in the synthesis of other butyrophenone derivatives and could be present as impurities.[1][2][3][4][5]

Comparative GC-MS Performance

The choice of GC column and temperature programming is critical for achieving optimal separation of this compound from its closely related impurities. Below is a comparison of two common capillary columns.

Table 1: Comparison of GC Columns for the Analysis of this compound and Potential Impurities

ParameterColumn A: Non-polar (e.g., DB-1 or equivalent)Column B: Mid-polar (e.g., DB-17 or equivalent)
Stationary Phase 100% Dimethylpolysiloxane50% Phenyl - 50% Methylpolysiloxane
Separation Principle Based on boiling pointsBased on boiling points and polarity differences
Resolution Good for non-polar analytesEnhanced resolution for polar and isomeric impurities
Bleed at High Temp. LowModerate
Cost LowerHigher

Note: The data presented below is representative and intended for illustrative purposes.

Table 2: Representative GC-MS Data for this compound and Impurities

CompoundRetention Time (min) - Column ARetention Time (min) - Column BKey Mass Fragments (m/z)
Fluorobenzene3.253.5096, 70, 51
Butyryl chloride4.104.05106, 71, 43
2'-Fluorobutyrophenone10.1510.50166, 123, 95
3'-Fluorobutyrophenone10.2010.65166, 123, 95
This compound 10.50 11.00 166, 123, 95
4-Chloro-4'-fluorobutyrophenone12.8013.20200, 164, 138, 123

Detailed Experimental Protocol

This protocol outlines a general procedure for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak with a reference library (e.g., NIST) for identification.

  • Calculate the relative percentage of each impurity by peak area normalization.

Workflow for GC-MS Impurity Profiling

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its impurities.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_reporting Reporting A Weighing B Dissolution A->B C Filtration (optional) B->C D Injection C->D E Separation (GC) D->E F Ionization & Fragmentation (MS) E->F G Detection F->G H Chromatogram Generation G->H I Peak Identification H->I J Quantification I->J K Impurity Profile Report J->K

Caption: Workflow of GC-MS analysis for this compound.

This guide provides a foundational understanding and a practical starting point for the GC-MS analysis of this compound. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4'-Fluorobutyrophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4'-Fluorobutyrophenone and related butyrophenone derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, along with its non-fluorinated parent compound, Butyrophenone, and a chlorinated analog, 4-Chloro-4'-fluorobutyrophenone. These comparisons highlight the influence of the fluorine substituent on the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)-CH₂- (α to C=O) (ppm)-CH₂- (β to C=O) (ppm)-CH₃ (ppm)
This compound ~8.0 (dd), ~7.1 (t)~2.9 (t)~1.7 (sextet)~1.0 (t)
Butyrophenone ~7.9 (d), ~7.5 (m)2.9 (t)1.7 (sextet)1.0 (t)
4-Chloro-4'-fluorobutyrophenone 8.03-7.97 (m)[1], 7.17-7.09 (m)[1]3.15 (t, J=7.0 Hz)[1]2.22 (tt, J=7.0, 6.2 Hz)[1]3.68 (t, J=6.2 Hz)[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (ppm)C-F (ppm)C-H (Aromatic) (ppm)C (Aromatic) (ppm)-CH₂- (α to C=O) (ppm)-CH₂- (β to C=O) (ppm)-CH₃ (ppm)
This compound ~198.5~165.8 (d)~131.0 (d), ~115.6 (d)~133.5 (d)~38.0~17.5~13.8
Butyrophenone 200.2-128.5, 128.0, 132.8137.138.217.813.9
4-Chloro-4'-fluorobutyrophenone 197.3[1]166.1 (d, J=254.7 Hz)[1]130.6 (d, J=9.3 Hz)[1], 115.9 (d, J=22.2 Hz)[1]133.2 (d, J=4.3 Hz)[1]35.2[1]26.7[1]44.6[1]

Experimental Protocols

General ¹H and ¹³C NMR Acquisition

Sample Preparation:

  • Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

Instrumentation:

  • Spectra were recorded on a Bruker Avance III 400 MHz spectrometer or equivalent.

  • The probe temperature was maintained at 298 K.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (zg30) was used.

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.73 s

  • Relaxation Delay: 1.0 s

  • Number of Scans: 16

  • Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) was used.

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.15 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Data Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Experiment Run ¹H and ¹³C NMR Experiments Shimming->Experiment FID Obtain Free Induction Decay (FID) Experiment->FID FT Fourier Transform FID->FT Correction Phase and Baseline Correction FT->Correction Reference Reference to TMS (0 ppm) Correction->Reference Integration Peak Integration (¹H) Reference->Integration Assignment Peak Assignment (δ, Multiplicity, J) Integration->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

Caption: Workflow of NMR Spectroscopy from Sample Preparation to Structural Analysis.

References

A Comparative Analysis of Fluorobutyrophenone and Chlorobutyrophenone Reactivity for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of halogenated butyrophenones is critical for the rational design of novel therapeutics and the optimization of synthetic pathways. This guide provides a comprehensive comparison of the reactivity of fluorobutyrophenone and chlorobutyrophenone, leveraging fundamental principles of organic chemistry, available experimental data from analogous systems, and computational insights.

Butyrophenones are a class of compounds that form the structural core of numerous antipsychotic medications, including the widely used haloperidol. The introduction of a halogen atom onto the butyrophenone scaffold significantly influences the molecule's physicochemical properties and its reactivity, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This guide will focus on the comparative reactivity of fluorinated and chlorinated butyrophenones, offering a data-centric perspective to inform synthetic strategies and drug design efforts.

Theoretical Framework: The Influence of Halogen Substitution on Reactivity

The reactivity of halobutyrophenones is primarily dictated by the electronic effects of the halogen substituent. Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect plays a crucial role in reactions involving both the aromatic ring and the carbonyl group.

In the context of nucleophilic aromatic substitution (SNAr) , where the halogen acts as a leaving group, the fluoro-substituted aromatic ring is generally more reactive than the chloro-substituted one. This is because the rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex. The highly electronegative fluorine atom is more effective at stabilizing this intermediate through its powerful inductive effect, thereby lowering the activation energy of the reaction.

Conversely, when considering the halogen as a leaving group in an aliphatic nucleophilic substitution (SN2) at the α-carbon to the carbonyl group, the reactivity order is typically I > Br > Cl > F. This is due to the C-F bond being significantly stronger than the C-Cl bond, making fluoride a poorer leaving group compared to chloride.

The electron-withdrawing nature of the halogens also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The stronger inductive effect of fluorine is expected to make the carbonyl carbon of fluorobutyrophenone slightly more electrophilic than that of chlorobutyrophenone.

Quantitative Data Presentation

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SubstrateRelative Rate Constant (kF/kCl)Rationale
4-Fluorobutyrophenone> 1The highly electronegative fluorine atom strongly stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect, leading to a lower activation energy and a faster reaction rate.
4-Chlorobutyrophenone1-

Table 2: Key Physicochemical Properties Influencing Reactivity

PropertyFluorobutyrophenone (4-Fluoro isomer)Chlorobutyrophenone (4-Chloro isomer)
Molecular Weight 166.19 g/mol 182.65 g/mol
C-Halogen Bond Dissociation Energy (Aryl) ~523 kJ/mol~400 kJ/mol
Electronegativity of Halogen (Pauling Scale) 3.983.16

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for key reactions.

Experimental Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the rate of nucleophilic aromatic substitution of 4-fluorobutyrophenone and 4-chlorobutyrophenone with a common nucleophile, such as piperidine.

Materials:

  • 4-Fluorobutyrophenone

  • 4-Chlorobutyrophenone

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M stock solutions of 4-fluorobutyrophenone, 4-chlorobutyrophenone, and the internal standard in DMSO.

  • Prepare a 1.0 M stock solution of piperidine in DMSO.

  • In a series of reaction vials, add the appropriate volumes of the halobutyrophenone stock solution and the internal standard stock solution.

  • Equilibrate the vials at a constant temperature (e.g., 100 °C) in a heating block.

  • To initiate the reaction, add the piperidine stock solution to each vial and start a timer.

  • At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it with a large volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the concentration of the remaining halobutyrophenone and the formed product.

  • Plot the concentration of the reactant versus time to determine the reaction rate and calculate the rate constant.

Experimental Protocol 2: Friedel-Crafts Acylation for Synthesis

Objective: To synthesize 4-fluorobutyrophenone and 4-chlorobutyrophenone via Friedel-Crafts acylation and compare the reaction yields under identical conditions.

Materials:

  • Fluorobenzene

  • Chlorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Set up two identical reaction flasks equipped with dropping funnels and magnetic stirrers.

  • In one flask, place fluorobenzene and anhydrous AlCl3 in DCM. In the other, place chlorobenzene and anhydrous AlCl3 in DCM.

  • Cool both reaction mixtures to 0 °C in an ice bath.

  • Slowly add butyryl chloride dropwise to each reaction mixture.

  • After the addition is complete, allow the reactions to stir at room temperature for a set period (e.g., 2 hours).

  • Quench both reactions by carefully pouring the mixtures over crushed ice and 5% HCl.

  • Separate the organic layers and wash them sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude products by column chromatography.

  • Determine the yield of the purified 4-fluorobutyrophenone and 4-chlorobutyrophenone.

Visualizations

SNAr_Mechanism cluster_ts1 cluster_ts2 Reactants Halobutyrophenone + Nucleophile TS1 Transition State 1 Meisenheimer Meisenheimer Complex (Stabilized by Halogen) Reactants->Meisenheimer Nucleophilic Attack TS2 Transition State 2 Products Substituted Product + Halide Meisenheimer->Products Leaving Group Expulsion

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Prepare Reactant Solutions reaction_setup Set up parallel reactions for Fluorobutyrophenone and Chlorobutyrophenone start->reaction_setup initiation Initiate reactions simultaneously (e.g., add nucleophile) reaction_setup->initiation monitoring Monitor reaction progress over time (e.g., GC-MS analysis of aliquots) initiation->monitoring data_analysis Data Analysis: - Plot concentration vs. time - Calculate rate constants monitoring->data_analysis comparison Compare rate constants to determine relative reactivity data_analysis->comparison

Caption: Workflow for comparative kinetic analysis.

Conclusion

A Comparative Guide to the Biological Activity of 4'-Fluorobutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 4'-Fluorobutyrophenone derivatives, a class of compounds of significant interest in the development of antipsychotic agents. By presenting supporting experimental data from various studies, this document aims to offer a comprehensive overview of their activity at key molecular targets and in relevant biological systems.

Introduction to this compound Derivatives

The this compound scaffold is a core structural feature of many antipsychotic drugs. The parent compound itself is a known metabolite of some medications[1]. Derivatives of this structure, most notably haloperidol, have been cornerstone treatments for psychosis for decades. Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, the "atypical" antipsychotics that have since been developed often exhibit a more complex pharmacology, including significant interaction with serotonin 5-HT2A receptors. This dual receptor antagonism is thought to contribute to a broader efficacy profile, particularly against the negative symptoms of schizophrenia, and a reduced incidence of extrapyramidal side effects[2].

The structure-activity relationship (SAR) of butyrophenones indicates that a fluoro-substituent at the para-position of the aromatic ring enhances antipsychotic activity. Optimal activity is also observed when the butyrophenone chain has a three-carbon length (n=3) between the carbonyl group and the aliphatic amino nitrogen, which is often incorporated into a cyclic structure[3].

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of this compound derivatives are largely dictated by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of several this compound derivatives for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 RatioReference
Haloperidol ~1~10-500.02 - 0.1[2]
Compound 13 Moderate AffinityHigh Affinity-[4]
QF2004B Similar to ClozapineSimilar to Clozapine-[5]
Risperidone ~3-5~0.1-0.5~6-30[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity at Key Receptors

Beyond simple binding, the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or inverse agonists) at their target receptors is crucial for their overall pharmacological effect.

Dopamine D2 Receptor Functional Activity

This compound derivatives typically act as antagonists at the D2 receptor. This antagonism blocks the downstream signaling cascade initiated by dopamine. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[6].

Serotonin 5-HT2A Receptor Functional Activity

At the 5-HT2A receptor, these derivatives also generally act as antagonists or inverse agonists. The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC)[7][8]. Antagonism of this pathway is a key feature of many atypical antipsychotics[7].

In Vivo Biological Activity

The antipsychotic potential of this compound derivatives is further evaluated in various animal models of psychosis. These models aim to replicate specific behavioral or neurochemical aspects of the disorder.

Common In Vivo Models:

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactive behavior in rodents. The ability of a compound to reduce this hyperactivity is indicative of D2 receptor antagonism[9].

  • Catalepsy Test: This test assesses the tendency of a drug to induce a state of immobility and muscular rigidity in rodents, which is predictive of extrapyramidal side effects in humans[10].

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models where it has been disrupted (e.g., by psychotomimetic drugs like phencyclidine) suggests potential antipsychotic efficacy[11][12].

One study reported that a novel diazepane analog of haloperidol, Compound 13, showed similar efficacy to clozapine in in vivo mouse and rat models and did not produce catalepsy at five times its effective dose[4]. Another conformationally constrained butyrophenone analogue, QF2004B, mirrored the antipsychotic activity and atypical profile of clozapine in a broad battery of in vivo tests, including locomotor activity, apomorphine-induced stereotypies, and PPI tests[5].

Experimental Protocols

Radioligand Binding Assay for D2 and 5-HT2A Receptors

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor (e.g., CHO or HEK293 cells) are cultured and harvested.

    • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a fresh assay buffer. The protein concentration is determined using a standard protein assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

      • Varying concentrations of the unlabeled test compound.

      • The membrane preparation is added to initiate the binding reaction.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[3].

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter[3].

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation[13].

Functional Assays

Principle: This assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase activity mediated by the Gi/o-coupled D2 receptor.

Detailed Methodology:

  • Cell Culture:

    • A cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or a cAMP biosensor is used[14][15].

    • Cells are seeded in a 96-well plate and incubated overnight.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • An adenylyl cyclase stimulator (e.g., forskolin) is added to increase basal cAMP levels.

    • Varying concentrations of the test compound (as an antagonist) and a fixed concentration of an agonist (e.g., dopamine) are added.

    • The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.

  • Quantification:

    • The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA) or by measuring the reporter gene expression (e.g., luciferase activity)[2][15].

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is determined, and the IC50 value is calculated.

Principle: This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade, following the activation of the Gq-coupled 5-HT2A receptor.

Detailed Methodology:

  • Cell Culture:

    • A cell line stably expressing the human 5-HT2A receptor is used (e.g., CHO or HEK293 cells)[7].

    • Cells are seeded in a 96-well plate and incubated.

  • Assay Procedure:

    • Cells are incubated with varying concentrations of the test compound (as an antagonist) followed by a fixed concentration of a 5-HT2A agonist (e.g., serotonin).

    • The incubation is carried out for a specific time (e.g., 30-60 minutes) at 37°C in the presence of LiCl, which inhibits the degradation of IP1.

  • Quantification:

    • The cells are lysed, and the accumulated IP1 is quantified, typically using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF)[16][17].

  • Data Analysis:

    • The ability of the antagonist to block the agonist-induced IP1 accumulation is determined, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating this compound derivatives.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Derivative This compound Derivative (Antagonist) Derivative->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

HT2A_Signaling_Pathway Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Gq_11 Gq/11 Protein HT2AR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Derivative This compound Derivative (Antagonist) Derivative->HT2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound This compound Derivative Synthesis Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Compound->Binding Functional Functional Assays (cAMP, IP1/Ca²⁺) Binding->Functional Behavioral Behavioral Models (e.g., PPI, Hyperlocomotion) Functional->Behavioral Tox Toxicity & Safety Pharmacology Behavioral->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Compound SAR

Caption: Drug Discovery Workflow for this compound Derivatives.

References

A Comparative Guide to the In Vitro Receptor Binding Affinity of Butyrophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro receptor binding affinities of several key butyrophenone analogs, a class of compounds widely utilized in the development of antipsychotic medications. By presenting quantitative experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to serve as a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of butyrophenone antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors.[1] The primary target for their antipsychotic action is the dopamine D2 receptor, though interactions with other dopamine receptor subtypes and serotonin receptors are also clinically significant.[2] The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

The following table summarizes the in vitro binding affinities (Ki in nM) of five common butyrophenone analogs—Haloperidol, Spiperone, Benperidol, Droperidol, and Trifluperidol—for key dopamine and serotonin receptor subtypes.

CompoundD2D3D45-HT2A
Haloperidol 0.89 - 1.14.610120
Spiperone ~0.1~0.5 - 5.0~1.0 - 20.0~1.0
Benperidol 0.027 - 2.0~0.5 - 5.0~1.0 - 20.0-
Droperidol ----
Trifluperidol ~1.0---

Note: Ki values can vary between studies due to differences in experimental conditions. Data is compiled from multiple sources and presented as a range or an approximate value where applicable.

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro receptor binding affinity for butyrophenone analogs is predominantly achieved through competitive radioligand binding assays.[3] This technique measures the ability of a test compound (the butyrophenone analog) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.

Objective: To determine the inhibition constant (Ki) of a butyrophenone analog for a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines expressing the recombinant human receptor of interest (e.g., CHO-K1 cells expressing D2 receptors) or from specific brain regions (e.g., rat striatum).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2, D3, and D4 receptors; [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: The butyrophenone analog of interest, prepared in a series of dilutions.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to determine the amount of radioligand that binds to non-receptor components.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for a competitive binding equilibrium to be reached.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation (Competitive Binding) Receptor->Incubation Radioligand Radioligand (e.g., [³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Butyrophenone Analog) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Caption: Workflow of a competitive radioligand binding assay.

The primary therapeutic target of butyrophenones, the dopamine D2 receptor, is a G-protein coupled receptor (GPCR). Its antagonism by these compounds modulates downstream signaling cascades.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gi/o Protein D2R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D2R Butyrophenone Butyrophenone Analog Butyrophenone->D2R Antagonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Dopamine D2 receptor signaling pathway antagonism.

References

Spectroscopic comparison of 4'-Fluorobutyrophenone and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to 4'-Fluorobutyrophenone and Its Precursors

For researchers and professionals in drug development, a thorough understanding of the spectral characteristics of a target molecule and its synthetic precursors is fundamental. This guide provides a detailed spectroscopic comparison of this compound, a key intermediate in the synthesis of various pharmaceuticals, and its common precursors, 4-Fluorobenzoyl chloride and 4-Chlorobutyryl chloride. The information presented is supported by experimental data to facilitate identification, characterization, and purity assessment.

Synthetic Pathway

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The following diagram illustrates the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate 4-chloro-4'-fluorobutyrophenone, which can then be converted to this compound.

G cluster_precursors Precursors cluster_reaction Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_product Final Product Fluorobenzene Fluorobenzene Reaction AlCl₃ Fluorobenzene->Reaction 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride 4-Chlorobutyryl_chloride->Reaction 4-Chloro-4-fluorobutyrophenone 4-Chloro-4-fluorobutyrophenone Reaction->4-Chloro-4-fluorobutyrophenone 4-Fluorobutyrophenone 4-Fluorobutyrophenone 4-Chloro-4-fluorobutyrophenone->4-Fluorobutyrophenone Reduction/Further Reaction

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 2.92 (t, 2H, -CH₂-CO), 1.75 (sext, 2H, -CH₂-), 0.98 (t, 3H, -CH₃)
4-Fluorobenzoyl chloride 8.15 (m, 2H, Ar-H), 7.19 (m, 2H, Ar-H)[1]
4-Chlorobutyryl chloride 3.65 (t, 2H, -CH₂-Cl), 3.15 (t, 2H, -CH₂-CO), 2.20 (quint, 2H, -CH₂-)
Table 2: ¹³C NMR Data
CompoundChemical Shift (δ, ppm)
This compound 198.5 (C=O), 165.5 (d, J=254 Hz, C-F), 133.0 (d, J=3 Hz, C), 130.5 (d, J=9 Hz, CH), 115.5 (d, J=22 Hz, CH), 38.0 (-CH₂-CO), 19.0 (-CH₂-), 13.5 (-CH₃)
4-Fluorobenzoyl chloride 167.0 (C=O), 165.0 (d, J=255 Hz, C-F), 132.5 (d, J=10 Hz, CH), 129.0 (d, J=3 Hz, C), 116.0 (d, J=22 Hz, CH)
4-Chlorobutyryl chloride 173.0 (C=O), 46.0 (-CH₂-CO), 44.0 (-CH₂-Cl), 27.5 (-CH₂-)
Table 3: IR Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
This compound ~1685 (C=O stretch), ~1600, 1585 (C=C aromatic stretch), ~1220 (C-F stretch)
4-Fluorobenzoyl chloride ~1770 (C=O stretch, acid chloride), ~1600, 1500 (C=C aromatic stretch), ~1230 (C-F stretch)[1]
4-Chlorobutyryl chloride ~1800 (C=O stretch, acid chloride), ~700 (C-Cl stretch)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)
This compound 166 [M]⁺[2][3]123, 95, 75[2]
4-Fluorobenzoyl chloride 158/160 [M]⁺123, 95
4-Chlorobutyryl chloride 140/142/144 [M]⁺[4]105, 75, 63

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided below.

Synthesis of this compound (via Friedel-Crafts Acylation)

This procedure outlines the synthesis of the intermediate, 4-chloro-4'-fluorobutyrophenone.

  • Reaction Setup: To a stirred solution of fluorobenzene (1.0 equivalent) in a suitable solvent such as dichloromethane, add aluminum chloride (AlCl₃, 1.1 equivalents) at 0-5 °C under an inert atmosphere.[5]

  • Addition of Acyl Chloride: Slowly add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[5]

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates. For solid samples, a KBr pellet can be made, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Separation and Detection: The sample is vaporized and separated on a capillary column in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed to identify the compound by its molecular ion and fragmentation pattern.

References

A Comparative Guide to the Validation of Analytical Methods for 4'-Fluorobutyrophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 4'-Fluorobutyrophenone, a key intermediate in the synthesis of various butyrophenone antipsychotics like Haloperidol, requires precise analytical methods to ensure the quality and safety of the final drug product.[1][2] This guide provides a comparative overview of analytical techniques for this compound quantification and a detailed protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of common analytical techniques that can be employed for the quantification of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation pattern.Separation based on polarity, detection by mass-to-charge ratio of parent and daughter ions.
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.High, mass spectra provide a unique fingerprint for identification.Very high, tandem mass spectrometry provides excellent selectivity.
Sensitivity (LOD/LOQ) Moderate (µg/mL to ng/mL range).High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range).
Linearity Excellent over a wide concentration range.Good, but can be affected by matrix effects.Excellent over a wide dynamic range.
Accuracy High (typically 98-102% recovery).High (typically 95-105% recovery).Very high (typically 98-102% recovery).
Precision (%RSD) Excellent (typically <2%).Good (typically <5%).Excellent (typically <2%).
Robustness Good, but sensitive to changes in mobile phase composition, pH, and temperature.Good, but sensitive to changes in carrier gas flow rate and temperature program.Good, but sensitive to matrix effects and ion suppression.
Typical Application Routine quality control, assay, and impurity determination.Identification and quantification of volatile impurities.Bioanalysis, trace level quantification, and metabolite identification.

Detailed Experimental Protocol: Validation of an HPLC-UV Method for this compound Quantification

This protocol outlines the validation of a reversed-phase HPLC-UV method for the quantification of this compound. The validation parameters and acceptance criteria are based on the ICH Q2(R2) guideline.[4]

Objective

To validate an isocratic reversed-phase HPLC-UV method for the quantification of this compound in a drug substance, demonstrating that the analytical procedure is fit for its intended purpose.[4]

Materials and Methods
  • Instrumentation: HPLC system with a UV detector, analytical balance, pH meter, volumetric flasks, and pipettes.

  • Chemicals and Reagents: this compound reference standard, acetonitrile (HPLC grade), methanol (HPLC grade), and purified water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

Validation Parameters and Acceptance Criteria

System suitability testing is performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 1.0%

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank solution (diluent).

    • Analyze a solution of the this compound reference standard.

    • Analyze a sample solution spiked with potential impurities or degradation products.

  • Acceptance Criteria:

    • The blank solution should not show any interfering peaks at the retention time of this compound.

    • The peak for this compound in the spiked sample should be pure and spectrally homogeneous (if a photodiode array detector is used).

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound over the concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The specified range is derived from the linearity studies and confirmed by the accuracy and precision results. For an assay, the range is typically 80% to 120% of the test concentration.[6]

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

      • Column temperature (± 5 °C)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

Data Presentation

The following tables present hypothetical data for the validation of the HPLC-UV method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
50450123
75675432
100900876
1251125654
1501350987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Mean % Recovery 99.8

Table 3: Precision Data

Precision TypeSample ReplicatesMean Assay (%)% RSD
Repeatability 699.90.8
Intermediate Precision 12 (6 from each day)100.11.2

Visualizations

Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report end End: Method Implementation report->end

Caption: Experimental workflow for analytical method validation.

Validation_Parameters cluster_core cluster_limit cluster_reliability Validation Analytical Method Validation Core Core Parameters Validation->Core Limit Limit Tests Validation->Limit Reliability Reliability Validation->Reliability Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Specificity Specificity Core->Specificity Linearity Linearity Core->Linearity Range Range Core->Range LOD Limit of Detection Limit->LOD LOQ Limit of Quantitation Limit->LOQ Robustness Robustness Reliability->Robustness

Caption: Logical relationship of validation parameters.

References

Head-to-head comparison of different synthetic routes to 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 4'-Fluorobutyrophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound: Friedel-Crafts acylation and a Grignard reagent-based approach. The comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid in the selection of the most suitable method for a given application.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials Fluorobenzene, Butyryl Chloride4-Bromofluorobenzene, Magnesium, Butyryl Chloride
Catalyst/Reagent Aluminum Chloride (AlCl₃)Not applicable (Grignard reagent is the reactant)
Solvent Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Reaction Temperature 0 - 25 °C0 °C to room temperature
Reaction Time 2 - 4 hours1 - 3 hours
Reported Yield ~90%~83% (for a close analog)[1]
Work-up Aqueous work-up to destroy catalyst complexAqueous work-up to quench the reaction
Purification Distillation or CrystallizationColumn Chromatography or Distillation

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Friedel_Crafts_Acylation Fluorobenzene Fluorobenzene Intermediate Acylium Ion Intermediate Fluorobenzene->Intermediate + ButyrylChloride Butyryl Chloride ButyrylChloride->Intermediate + AlCl3 AlCl₃ AlCl3->Intermediate Catalyst Product This compound Intermediate->Product HCl HCl Intermediate->HCl

Caption: Friedel-Crafts Acylation Pathway.

Grignard_Reaction Bromofluorobenzene 4-Bromofluorobenzene GrignardReagent 4-Fluorophenyl- magnesium Bromide Bromofluorobenzene->GrignardReagent + Mg Mg Mg->GrignardReagent Intermediate Ketone Adduct GrignardReagent->Intermediate + ButyrylChloride Butyryl Chloride ButyrylChloride->Intermediate Product This compound Intermediate->Product Workup Aqueous Work-up Product->Workup

Caption: Grignard Reaction Pathway.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Fluorobenzene

This method involves the electrophilic aromatic substitution of fluorobenzene with an acylating agent, typically butyryl chloride, in the presence of a Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (1.1 equivalents) and the solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath to 0-5 °C.

  • Add fluorobenzene (1.0 equivalent) to the flask.

  • Slowly add butyryl chloride (1.0 equivalent) from the dropping funnel to the stirred mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Route 2: Grignard Reaction

This route involves the preparation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with butyryl chloride to yield the desired ketone.[1]

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Butyryl chloride

  • Ammonium chloride (NH₄Cl) solution, saturated

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or water bath

Procedure: Part A: Preparation of the Grignard Reagent

  • Ensure all glassware is oven-dried to be completely free of moisture.

  • Place magnesium turnings (1.1 equivalents) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel. A small crystal of iodine can be added to help initiate the reaction.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 4-bromofluorobenzene (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

  • Add a small portion of the 4-bromofluorobenzene solution to the magnesium. The reaction should start, as indicated by bubbling and a slight cloudiness. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Butyryl Chloride

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve butyryl chloride (0.9 equivalents) in anhydrous ether or THF and add it to the dropping funnel.

  • Add the butyryl chloride solution dropwise to the cold, stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding it to a stirred, cold saturated solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel.

Head-to-Head Comparison and Concluding Remarks

Friedel-Crafts Acylation:

  • Advantages: This is a direct, one-pot synthesis from readily available starting materials. It generally provides high yields and the work-up is relatively straightforward. The reaction conditions are well-established and scalable.

  • Disadvantages: The use of a stoichiometric amount of the Lewis acid catalyst (AlCl₃) can be a drawback, as it generates a significant amount of acidic waste. The catalyst is also highly moisture-sensitive. Deactivated aromatic rings are less reactive, although fluorobenzene is generally suitable for this reaction.

Grignard Reaction:

  • Advantages: This method offers a versatile approach to ketone synthesis. The starting materials are also commercially available.

  • Disadvantages: This is a two-step process (Grignard reagent formation followed by acylation). Grignard reagents are extremely sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. The reaction with the acyl chloride must be carefully controlled at low temperatures to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product. Yields can sometimes be lower than for the Friedel-Crafts route.

For the synthesis of this compound, the Friedel-Crafts acylation appears to be the more direct and higher-yielding route. Its primary drawback is the use of a stoichiometric amount of aluminum chloride. The Grignard reaction provides a viable alternative, but the stringent requirement for anhydrous conditions and the multi-step nature of the process may make it less favorable for large-scale production unless specific functionalities in the starting materials preclude the use of Friedel-Crafts conditions. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

References

Safety Operating Guide

Safe Disposal of 4'-Fluorobutyrophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Fluorobutyrophenone was located. The following guidance is based on the safety data for the structurally similar compound, 4-Chloro-4'-fluorobutyrophenone, and general principles of hazardous chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural guidance herein aims to ensure the safe handling and management of this chemical waste.

Hazard Assessment and Safety Information

Based on data for the related compound 4-Chloro-4'-fluorobutyrophenone, this chemical should be treated as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also classified as harmful if swallowed. All personnel handling this waste must be equipped with appropriate Personal Protective Equipment (PPE).

Quantitative Hazard Data Summary

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[2][2]
Skin IrritationCauses skin irritation.[1][1]
Eye IrritationCauses serious eye irritation.[1][1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][1]

Required Personal Protective Equipment (PPE)

EquipmentStandard
Eye ProtectionChemical safety goggles or a face shield.[1]
Hand ProtectionProtective gloves (e.g., nitrile rubber).[1]
Skin and Body ProtectionWear suitable protective clothing, such as a lab coat.[1]
Respiratory ProtectionIn case of inadequate ventilation, wear respiratory protection.[1]

Experimental Protocol: Waste Collection and Storage

The proper disposal of this compound begins with its correct segregation and storage as hazardous waste. The following protocol outlines the necessary steps for preparing the chemical waste for collection by a licensed disposal facility.

Materials:

  • A designated hazardous waste container with a screw-on cap.

  • Hazardous waste labels (provided by your institution's EHS department).

  • Secondary containment bin.

  • Personal Protective Equipment (PPE) as specified above.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste. This area must be under the control of the laboratory personnel.

  • Select a Compatible Waste Container: Use a clean, leak-proof container that is chemically compatible with this compound. The original manufacturer's container is often a suitable choice.[3] Ensure the container has a secure, screw-on cap.

  • Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first waste is added).

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • Transferring Waste: When adding waste to the container, do so in a well-ventilated area, such as a fume hood, while wearing the appropriate PPE. Keep the container closed at all times except when adding waste.

  • Secondary Containment: Place the sealed and labeled waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.

  • Storage: Store the waste container in the designated SAA, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arrange for Disposal: Do not dispose of this compound down the drain or in regular trash.[2] Contact your institution's EHS department to schedule a pickup of the hazardous waste. Ensure the container is ready for transport by checking that the label is complete and the lid is securely fastened.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the material intended for disposal? A->B C Treat as Hazardous Waste B->C Yes K Continue Use/ Return to Storage B->K No D Select Compatible Container with Screw-on Cap C->D E Affix Hazardous Waste Label (Complete all fields) D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Accumulation Time Limit Reached? G->H H->G No I Contact EHS for Waste Pickup H->I Yes J EHS Collects for Approved Disposal Plant I->J

References

Personal protective equipment for handling 4'-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4'-Fluorobutyrophenone, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₁FO[1]
Molecular Weight 166.19 g/mol [1]
Appearance White to amber to dark green clear liquid[2]
Melting Point 5 - 6 °C[2][3]
Boiling Point 122 °C at 0.7 mmHg[2]
Density 1.22 - 1.23 g/mL at 25 °C[2][4][5]
Flash Point >113 °C (closed cup)[3]
GHS Hazard Statements H302: Harmful if swallowed[1], H315: Causes skin irritation[6], H319: Causes serious eye irritation[6], H335: May cause respiratory irritation[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound.

Minimum PPE Requirements:

  • Eye and Face Protection : Chemical safety goggles or glasses are required. A face shield should also be worn to provide comprehensive protection against splashes.[6]

  • Hand Protection : Wear protective gloves.[6] Given the nature of the chemical, it is advisable to use chemical-resistant gloves.

  • Skin and Body Protection : A lab coat or other suitable protective clothing must be worn.[4][6]

  • Respiratory Protection : In case of inadequate ventilation, respiratory protection should be worn.[6] For activities with a higher risk of aerosol generation, an N-95 or N-100 particle mask is recommended.[7]

  • Footwear : Safety shoes are recommended to protect against spills.[6]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the key stages of the handling process.

1. Preparation and Engineering Controls:

  • Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[6]

  • Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid breathing fumes, mist, spray, or vapors of this compound.[6]

  • Prevent all contact with skin and eyes by wearing the appropriate PPE.[6]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[6]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

3. In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[6]

  • Ensure adequate ventilation.[6]

  • For small spills, use a dry chemical absorbent to contain and clean up the material.[6]

  • For larger spills, dike the area to contain the spill and use a pump or vacuum for recovery, followed by absorption with a dry chemical absorbent.[6]

  • Use explosion-proof equipment if necessary.[6]

  • Shovel the absorbed material into an appropriate, labeled container for disposal.[6]

4. Storage:

  • Store in a dry, cool, and well-ventilated area.[6]

  • Keep the container tightly closed when not in use.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Emergency Equipment (Eyewash, Shower) prep2 Ensure Proper Ventilation (Fume Hood) prep3 Don Appropriate PPE handle1 Chemical Transfer and Use prep3->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Store Chemical post3 Dispose of Waste post4 Doff PPE and Wash Hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including empty containers and contaminated absorbents, should be collected in a designated and properly labeled hazardous waste container.

Disposal Method:

  • The primary recommended method for disposal is to remove the waste to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber.[6]

  • Dispose of the contents and container in accordance with the instructions of a licensed waste collector.[6]

  • Do not dispose of the chemical into sewers or public waters.[6] If this occurs, authorities must be notified.[6]

  • For unused medicine, community drug take-back programs are the best option if available.[8] If not, mix the chemical with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and then in the household trash, ensuring all personal information is removed from the original container.[8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.